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  • Product: 1-(2-Aminobenzoyl)piperidine-4-carboxamide
  • CAS: 953886-87-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the In Vitro Mechanism of Action of 1-(2-Aminobenzoyl)piperidine-4-carboxamide: A PARP Inhibition Hypothesis

Abstract This technical guide delineates a proposed in vitro mechanism of action for the compound 1-(2-Aminobenzoyl)piperidine-4-carboxamide. In the absence of direct empirical data for this specific molecule, we hypothe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates a proposed in vitro mechanism of action for the compound 1-(2-Aminobenzoyl)piperidine-4-carboxamide. In the absence of direct empirical data for this specific molecule, we hypothesize its function as a Poly(ADP-ribose) polymerase (PARP) inhibitor. This hypothesis is predicated on the presence of the 2-aminobenzoyl structural motif, a key pharmacophore in several known PARP inhibitors. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate this hypothesis through a series of robust in vitro assays. We will detail the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative scientific literature. The ultimate goal is to equip researchers with the necessary tools to elucidate the biological activity of this and structurally related compounds.

Introduction: The Rationale for a PARP Inhibition Hypothesis

The piperidine-4-carboxamide scaffold is a versatile chemical framework found in a multitude of biologically active agents, targeting a wide array of proteins including proteases, G-protein coupled receptors, and enzymes involved in critical cellular processes.[1][2][3][4][5] The specific activity of any given derivative is largely dictated by the nature of the substituent on the piperidine nitrogen. In the case of 1-(2-Aminobenzoyl)piperidine-4-carboxamide, the presence of the 2-aminobenzoyl group is highly suggestive of a potential interaction with Poly(ADP-ribose) polymerase (PARP) enzymes.

PARP enzymes, particularly PARP1 and PARP2, are crucial players in the cellular response to DNA damage.[6][7] They recognize single-strand breaks in DNA and, upon binding, catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto themselves and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.

Inhibitors of PARP have emerged as a significant class of anticancer therapeutics.[6][8] Their mechanism of action is twofold. Firstly, by inhibiting the catalytic activity of PARP, they prevent the recruitment of DNA repair machinery. Secondly, and perhaps more importantly, they "trap" PARP on the DNA at the site of the break.[9] This trapped PARP-DNA complex is a significant steric hindrance and can lead to the collapse of replication forks, resulting in the formation of more cytotoxic double-strand breaks.

In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing double-strand breaks (e.g., those with BRCA1 or BRCA2 mutations), the inhibition of PARP leads to a state of "synthetic lethality".[6] These HR-deficient cells are unable to repair the double-strand breaks generated by PARP inhibition and are selectively killed, while cells with functional HR can repair the damage and survive.

Given the structural similarity of the 2-aminobenzoyl moiety to the nicotinamide-binding domain of NAD+, the cofactor for PARP, it is our central hypothesis that 1-(2-Aminobenzoyl)piperidine-4-carboxamide functions as a competitive inhibitor of PARP. The following sections will outline the in vitro methodologies required to rigorously test this hypothesis.

Elucidating the Mechanism of Action: A Step-by-Step In Vitro Investigation

To comprehensively evaluate the proposed mechanism of action, a multi-tiered approach is necessary, progressing from direct enzyme inhibition assays to cell-based functional assays.

Tier 1: Direct Enzyme Inhibition and PARP Trapping

The initial step is to determine if 1-(2-Aminobenzoyl)piperidine-4-carboxamide directly inhibits the enzymatic activity of PARP1 and PARP2 and to quantify its ability to trap these enzymes on DNA.

This assay directly measures the enzymatic activity of purified PARP1 and PARP2 in the presence of varying concentrations of the test compound. A common method is a homogeneous assay that detects the incorporation of biotinylated NAD+ onto a histone substrate.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant human PARP1 and PARP2 enzymes

    • Histone H1 (substrate)

    • Activated DNA (to stimulate PARP activity)

    • Biotinylated NAD+

    • Streptavidin-conjugated horseradish peroxidase (HRP)

    • Chemiluminescent HRP substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

    • 384-well white assay plates

    • Test compound: 1-(2-Aminobenzoyl)piperidine-4-carboxamide, serially diluted.

    • Positive control inhibitor (e.g., Olaparib, Rucaparib)[6]

  • Procedure:

    • Add 5 µL of assay buffer containing activated DNA and Histone H1 to each well of a 384-well plate.

    • Add 2.5 µL of serially diluted 1-(2-Aminobenzoyl)piperidine-4-carboxamide or control inhibitor.

    • Initiate the reaction by adding 2.5 µL of a mixture of PARP1 or PARP2 enzyme and biotinylated NAD+.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the signal by adding 10 µL of a solution containing streptavidin-HRP and the chemiluminescent substrate.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay is crucial as the trapping of PARP on DNA is a key determinant of the cytotoxic efficacy of many PARP inhibitors.[9] This can be assessed using a specialized ELISA-based assay.

Experimental Protocol:

  • Reagents and Materials:

    • PARPtrap™ Assay Kit (or similar)[9]

    • Recombinant human PARP1 and PARP2 enzymes

    • Test compound: 1-(2-Aminobenzoyl)piperidine-4-carboxamide, serially diluted.

    • Positive control trapping agent (e.g., Talazoparib)[6]

  • Procedure:

    • Coat a 96-well plate with a DNA substrate.

    • Add PARP1 or PARP2 enzyme to the wells.

    • Add serially diluted 1-(2-Aminobenzoyl)piperidine-4-carboxamide or control.

    • Incubate to allow for PARP binding and trapping.

    • Wash the wells to remove unbound enzyme.

    • Add a primary antibody against PARP1 or PARP2.

    • Add a secondary HRP-conjugated antibody.

    • Add a colorimetric or chemiluminescent HRP substrate and read the signal.

  • Data Analysis:

    • Quantify the amount of trapped PARP at each compound concentration.

    • Determine the EC50 for PARP trapping.

Data Presentation: Tier 1 Results

AssayTargetEndpoint1-(2-Aminobenzoyl)piperidine-4-carboxamidePositive Control (e.g., Olaparib)
Catalytic InhibitionPARP1IC50 (nM)To be determinedKnown value
Catalytic InhibitionPARP2IC50 (nM)To be determinedKnown value
PARP TrappingPARP1EC50 (nM)To be determinedKnown value
PARP TrappingPARP2EC50 (nM)To be determinedKnown value
Tier 2: Cellular Assays for PARP Inhibition and DNA Damage

Moving into a cellular context, the next step is to confirm that the compound inhibits PARP activity within cells and leads to the expected downstream consequences, namely an increase in DNA damage.

This assay measures the level of poly(ADP-ribose) (PAR) in cells, which should decrease upon treatment with a PARP inhibitor.

Experimental Protocol:

  • Cell Lines:

    • A cancer cell line with high PARP1 expression (e.g., HeLa).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serially diluted 1-(2-Aminobenzoyl)piperidine-4-carboxamide for 2-4 hours.

    • Induce DNA damage with a short pulse of an alkylating agent (e.g., 20 mM methyl methanesulfonate, MMS) to stimulate PARP activity.

    • Fix the cells with ice-cold methanol.

    • Permeabilize the cells with 0.5% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against PAR.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Image the cells using a high-content imaging system and quantify the PAR fluorescence intensity per nucleus.

  • Data Analysis:

    • Determine the IC50 for the inhibition of cellular PARylation.

This assay quantifies the formation of γH2AX foci, a marker of DNA double-strand breaks. An effective PARP inhibitor is expected to increase the number of these foci, particularly in cells undergoing DNA replication.

Experimental Protocol:

  • Cell Lines:

    • A pair of isogenic cell lines: one with wild-type BRCA1/2 and one with a BRCA1/2 mutation (e.g., U2OS-BRCA2-KO).

  • Procedure:

    • Seed cells on coverslips or in imaging-compatible plates.

    • Treat the cells with 1-(2-Aminobenzoyl)piperidine-4-carboxamide for 24 hours.

    • Fix, permeabilize, and block the cells as described above.

    • Incubate with a primary antibody against γH2AX.

    • Incubate with a fluorescently labeled secondary antibody and counterstain with DAPI.

    • Image the cells using a fluorescence microscope and count the number of γH2AX foci per nucleus.

  • Data Analysis:

    • Compare the number of foci in treated versus untreated cells in both the wild-type and BRCA-deficient cell lines.

Tier 3: Functional Assays of Synthetic Lethality

The ultimate in vitro validation of a PARP inhibitor's mechanism of action is to demonstrate its selective cytotoxicity in HR-deficient cells.

These assays measure the long-term impact of the compound on cell survival and proliferation.

Experimental Protocol:

  • Cell Lines:

    • Use the same isogenic pair of BRCA-proficient and BRCA-deficient cell lines as in the γH2AX assay.

  • Procedure (Cell Viability - e.g., CellTiter-Glo):

    • Seed cells in a 96-well plate.

    • Treat with a range of concentrations of 1-(2-Aminobenzoyl)piperidine-4-carboxamide for 5-7 days.

    • Measure cell viability using a luminescent ATP-based assay.

  • Procedure (Colony Formation):

    • Seed a low number of cells (e.g., 500-1000) in a 6-well plate.

    • Treat with the compound for 10-14 days, allowing colonies to form.

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies.[8]

  • Data Analysis:

    • Determine the IC50 for cell viability in both cell lines.

    • Quantify the reduction in colony formation in both cell lines.

    • A significantly lower IC50 and greater reduction in colony formation in the BRCA-deficient cell line would strongly support the synthetic lethality mechanism.

Data Presentation: Tiers 2 & 3 Results

AssayCell LineEndpoint1-(2-Aminobenzoyl)piperidine-4-carboxamide
Cellular PARylationHeLaIC50 (nM)To be determined
γH2AX Foci FormationU2OS (WT BRCA2)Fold Increase in FociTo be determined
γH2AX Foci FormationU2OS (KO BRCA2)Fold Increase in FociTo be determined
Cell ViabilityU2OS (WT BRCA2)IC50 (µM)To be determined
Cell ViabilityU2OS (KO BRCA2)IC50 (µM)To be determined
Colony FormationU2OS (WT BRCA2)% InhibitionTo be determined
Colony FormationU2OS (KO BRCA2)% InhibitionTo be determined

Visualizing the Proposed Mechanism and Workflow

To provide a clear conceptual overview, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.

G cluster_0 Cellular Response to Single-Strand DNA Break cluster_1 Effect of 1-(2-Aminobenzoyl)piperidine-4-carboxamide cluster_2 Cell Fate SSB Single-Strand Break PARP PARP1/2 SSB->PARP recruits PAR PARylation PARP->PAR synthesizes Trapped_PARP Trapped PARP-DNA Complex Repair DNA Repair Complex PAR->Repair recruits Resolution DNA Repair Repair->Resolution Compound 1-(2-Aminobenzoyl) piperidine-4-carboxamide Compound->PARP inhibits & traps Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork causes DSB Double-Strand Break Replication_Fork->DSB HR_Proficient HR-Proficient Cell DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair Homologous Recombination HR_Proficient->HR_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis Synthetic Lethality Survival Cell Survival HR_Repair->Survival

Caption: Proposed signaling pathway of 1-(2-Aminobenzoyl)piperidine-4-carboxamide.

G cluster_tier1 Tier 1: Biochemical Assays cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Cellular Function start Hypothesis: 1-(2-Aminobenzoyl)piperidine-4-carboxamide is a PARP Inhibitor T1_Catalytic PARP1/2 Catalytic Assay (IC50 Determination) start->T1_Catalytic T1_Trapping PARP1/2 Trapping Assay (EC50 Determination) start->T1_Trapping T2_PARylation Cellular PARylation Assay (Inhibition of PAR formation) T1_Catalytic->T2_PARylation T2_gH2AX γH2AX Foci Assay (DNA Damage Marker) T1_Trapping->T2_gH2AX T3_Viability Cell Viability Assay (BRCAwt vs BRCAmut) T2_PARylation->T3_Viability T3_Colony Colony Formation Assay (Long-term Survival) T2_gH2AX->T3_Colony end Conclusion: Mechanism of Action Elucidated T3_Viability->end T3_Colony->end

Caption: Experimental workflow for in vitro mechanism of action studies.

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven approach to elucidating the in vitro mechanism of action of 1-(2-Aminobenzoyl)piperidine-4-carboxamide. By systematically progressing from biochemical assays to cellular and functional readouts, researchers can generate a robust data package to either support or refute the proposed role of this compound as a PARP inhibitor.

Positive results from these studies—namely, potent inhibition of PARP1/2 catalytic activity, efficient trapping of PARP on DNA, reduction of cellular PARylation, induction of DNA damage, and selective killing of HR-deficient cells—would provide strong evidence for the hypothesized mechanism. Such findings would warrant further investigation, including selectivity profiling against other enzymes, in vivo efficacy studies in relevant cancer models, and exploration of potential combination therapies.

Conversely, if the compound fails to demonstrate significant activity in the initial PARP assays, the versatile nature of the piperidine-4-carboxamide scaffold suggests that other targets should be considered. The broad range of activities reported for related compounds provides a rich landscape of alternative hypotheses to explore, including inhibition of the proteasome, various kinases, or other enzyme families.[1][10] Regardless of the outcome, the structured, evidence-based approach detailed herein provides a reliable framework for the in vitro characterization of novel chemical entities in drug discovery.

References

  • AACR Journals. (2019, July 1). Abstract 3810: Establishment of an in vitro assay that phenocopies tumor response to PARP inhibitors in vivo.
  • Brieieva, O., & Higgs, M. (2025, June 23). In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations.
  • ResearchGate. In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction).
  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • PMC - NIH. (n.d.). In vitro analysis of PARP inhibitor nanoformulations.
  • Lawong, A., et al. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC.
  • IJRPC. (2014, July 10). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE.
  • 1-(2-aminobenzoyl)piperidine-4-carboxamide — Chemical Substance Information.
  • Chem-Impex. 1-(2-Aminophenyl)piperidine-4-carboxamide.
  • Lubisch, W., et al. (2000, October 2). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed.
  • PubMed. (2006, May 4). Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity.
  • Benchchem. in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential.
  • PMC. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • ArTS. Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands.
  • ResearchGate. (2021, August). Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors.
  • PubMed. (2011, September 15). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents.
  • ResearchGate. (2025, August 9). (PDF) Discovery of piperidine carboxamide TRPV1 antagonists.
  • Baig, S. Y., et al. (2018, April 11). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate.
  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
  • PubMed. (2018, July 1). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity.
  • RSC Publishing. (2022, September 22). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors.

Sources

Exploratory

Structural and Physicochemical Profiling of 1-(2-Aminobenzoyl)piperidine-4-carboxamide: A Technical Guide for Drug Discovery

As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD) and structural optimization, I frequently evaluate small-molecule building blocks that offer optimal geometric vectors for target eng...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD) and structural optimization, I frequently evaluate small-molecule building blocks that offer optimal geometric vectors for target engagement. The compound 1-(2-aminobenzoyl)piperidine-4-carboxamide is a highly versatile, bifunctional scaffold.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, 3D structural conformation, and the causal logic behind its synthesis and application in modern drug development.

Physicochemical Properties & Molecular Identification

Accurate molecular identification is the self-validating foundation of any rigorous drug discovery program. 1-(2-aminobenzoyl)piperidine-4-carboxamide (CAS: 953886-87-8) consists of an anthranilic acid derivative coupled to a piperidine-4-carboxamide core[1].

The quantitative data governing its behavior in biological assays and synthetic workflows is summarized below.

Table 1: Core Chemical Identifiers and Physicochemical Properties
PropertyValueScientific Implication
Chemical Formula C₁₃H₁₇N₃O₂Indicates a balanced ratio of lipophilic carbon framework to polar heteroatoms[2].
Molecular Weight 247.29 g/mol Ideal fragment size (<300 Da), allowing for downstream functionalization without violating Lipinski's Rule of 5[1],[2].
Topological Polar Surface Area ~89.4 ŲOptimal for cellular permeability; balances aqueous solubility with membrane diffusion.
Hydrogen Bond Donors 4 (N-H bonds)High potential for target engagement via the primary amine and primary carboxamide.
Hydrogen Bond Acceptors 5 (N, O atoms)Facilitates interaction with solvent-exposed regions or hinge-binding motifs in kinases.
Rotatable Bonds 3Low entropic penalty upon binding, leading to higher binding affinity (ΔG).

3D Conformational Analysis & Structural Biology Context

Understanding the 3D structure of this molecule is critical for predicting its behavior in an enzyme's active site. The causality behind its utility lies in its highly predictable conformational states:

  • Piperidine Chair Conformation: The saturated piperidine ring strongly prefers a low-energy chair conformation. To minimize 1,3-diaxial steric clashes, the bulky 4-carboxamide group is forced into an equatorial position . This provides a rigid, predictable vector that projects the carboxamide outward into the solvent.

  • Amide Bond Rotamers: The tertiary amide bond linking the piperidine nitrogen to the benzoyl group exhibits partial double-bond character due to resonance. This restricts free rotation, leading to distinct cis and trans rotamers in solution.

  • Pharmacophore Utility (The "Why"): The 2-aminobenzoyl (anthranilic) moiety is a privileged pharmacophore in epigenetic drug discovery. For targets like Histone Deacetylases (HDACs), the ortho-amino and carbonyl groups act as a bidentate Zinc-Binding Group (ZBG), chelating the catalytic Zn²⁺ ion. Simultaneously, the rigid piperidine core projects the carboxamide into the solvent-exposed channel, allowing researchers to tune pharmacokinetic properties without disrupting the primary binding affinity.

Pharmacophore Molecule 1-(2-Aminobenzoyl)piperidine -4-carboxamide ZBG 2-Aminobenzoyl Motif (Zinc-Binding Group) Molecule->ZBG Core Piperidine Core (Structural Vector) Molecule->Core Solvent 4-Carboxamide Group (Solvent Interaction) Molecule->Solvent HDAC Metalloenzyme Inhibition (Chelation of Zn2+) ZBG->HDAC Drives Rigidity Conformational Rigidity (Entropy Reduction) Core->Rigidity Confers Hbond H-Bond Donor/Acceptor (Target Affinity) Solvent->Hbond Enables

Fig 1. Pharmacophore mapping and functional rationale of the molecule in targeted drug discovery.

Synthetic Methodology & Workflow

Synthesizing 1-(2-aminobenzoyl)piperidine-4-carboxamide requires careful consideration of the starting materials' electronic properties. Anthranilic acid contains an ortho-amino group that forms a strong intramolecular hydrogen bond with the adjacent carboxylic acid. This significantly reduces the electrophilicity of the carbonyl carbon during activation.

Causality in Reagent Selection: To overcome this inherent deactivation, we utilize HATU rather than standard carbodiimides (like EDC). HATU generates a highly reactive 7-azabenzotriazole active ester, which rapidly undergoes nucleophilic attack by the piperidine-4-carboxamide, driving the reaction to completion and minimizing side products[3].

Synthesis Start1 Anthranilic Acid (2-Aminobenzoic acid) Activation HATU / DIPEA Activation in DMF Start1->Activation Start2 Piperidine-4- carboxamide Coupling Amide Coupling (RT, 6-8 hours) Start2->Coupling Activation->Coupling Workup Liquid-Liquid Extraction (EtOAc / Brine) Coupling->Workup Validation LC-MS & NMR Validation Workup->Validation Product Purified Product (m/z 248.3 [M+H]+) Validation->Product

Fig 2. Standardized synthetic workflow and validation protocol for amide coupling.

Protocol: HATU-Mediated Amide Coupling

Every protocol must be a self-validating system. The following methodology ensures high yield while providing distinct analytical checkpoints[3].

Step 1: Carboxylic Acid Activation

  • Dissolve 1.0 equivalent of anthranilic acid in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Add 1.05 equivalents of HATU and 4.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Causality Check: Stir at room temperature for 30 minutes. The solution will typically deepen in color, indicating the formation of the active 7-azabenzotriazole ester.

Step 2: Nucleophilic Amine Addition

  • Add 1.1 equivalents of piperidine-4-carboxamide to the reaction mixture.

  • Stir continuously at room temperature for 6–8 hours.

  • Validation Checkpoint 1: Pull a 5 µL aliquot, dilute in methanol, and run a rapid LC-MS. The disappearance of the anthranilic acid peak and the appearance of a mass corresponding to m/z 248.3 [M+H]⁺ validates successful coupling.

Step 3: Quenching and Extraction

  • Quench the reaction by adding the mixture to a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized fragment, the following analytical validations must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the exact mass. The theoretical exact mass is 247.132077 Da. Positive electrospray ionization (ESI+) should yield a dominant parent ion at [M+H]⁺ = 248.14 .

  • Nuclear Magnetic Resonance (¹H-NMR): Run in DMSO-d₆.

    • Self-Validating Marker: Look for the broad singlets corresponding to the primary amine (Ar-NH₂) around 5.0–6.0 ppm, and the primary carboxamide (-CONH₂) protons around 6.8 and 7.3 ppm.

    • Conformational Marker: The piperidine equatorial/axial protons will appear as complex multiplets between 1.4 and 4.5 ppm, often broadened due to the restricted rotation of the tertiary amide bond.

References

  • American Elements. "1-(2-aminobenzoyl)piperidine-4-carboxamide | CAS 953886-87-8". American Elements Chemical Database. Available at:[Link]

  • ChemSrc. "CAS#:953886-87-8 | 1-(2-Aminobenzoyl)piperidine-4-carboxamide". ChemSrc Database. Available at:[Link]

  • Granchi, C., et al. "Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Foundational

The Strategic Role of 1-(2-Aminobenzoyl)piperidine-4-carboxamide as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary In the modern landscape of targeted drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is param...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of targeted drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is paramount. 1-(2-Aminobenzoyl)piperidine-4-carboxamide (CAS 953886-87-8) represents a highly versatile, modular scaffold. By combining a piperidine-4-carboxamide moiety (a classic nicotinamide mimic) with a 2-aminobenzoyl group (a proven zinc-binding and hinge-binding motif), this molecule serves as a foundational building block for designing dual-action inhibitors.

This technical whitepaper deconstructs the structural utility of this scaffold, detailing its application in targeting Epigenetic modulators (Histone Deacetylases, HDACs) and the DNA Damage Response (Poly [ADP-ribose] polymerases, PARPs). We provide field-proven experimental protocols, causal mechanistic insights, and quantitative structure-activity relationship (SAR) frameworks to guide your next-generation inhibitor design.

Structural Deconstruction & Pharmacophore Logic

The potency of 1-(2-Aminobenzoyl)piperidine-4-carboxamide lies in its bipartite structure, which allows independent optimization of two distinct pharmacophores.

  • The Piperidine-4-carboxamide Core:

    • Mechanism: The carboxamide group is a well-documented bioisostere for nicotinamide, making it highly effective at binding the NAD+ pocket of PARP enzymes and Tankyrases [1]. Furthermore, the rigid piperidine ring acts as an excellent spatial vector, projecting the carboxamide into deep catalytic pockets while serving as a linker in HDAC inhibitor design [2].

  • The 2-Aminobenzoyl (Anthraniloyl) Motif:

    • Mechanism: The ortho-amino substitution on the benzoyl ring creates an internal hydrogen-bond network that stabilizes the molecule's conformation. In epigenetic drug discovery, 2-aminobenzamides are classic Class I HDAC inhibitors (specifically targeting HDAC1, 2, and 3) because the amine and carbonyl groups coordinate the catalytic zinc ion ( Zn2+ ) at the base of the HDAC active site [3].

ScaffoldLogic Scaffold 1-(2-Aminobenzoyl)piperidine- 4-carboxamide Piperidine Piperidine-4-carboxamide (Nicotinamide Mimic / Linker) Scaffold->Piperidine Aminobenzoyl 2-Aminobenzoyl (Zinc Binding / Hinge Binder) Scaffold->Aminobenzoyl PARP PARP1/2 Inhibition (DNA Repair Blockade) Piperidine->PARP HDAC Class I HDAC Inhibition (Epigenetic Modulation) Piperidine->HDAC Surface Cap Aminobenzoyl->HDAC

Logical deconstruction of the scaffold's dual-pharmacophore utility in target binding.

Application in Epigenetic Drug Discovery (HDACs)

HDACs are critical regulators of chromatin remodeling. The 2-aminobenzamide class of HDAC inhibitors is characterized by a slow, tight-binding kinetic profile, which contrasts with the rapid-on/rapid-off kinetics of hydroxamates like Vorinostat (SAHA). This prolonged residence time translates to sustained gene reactivation, which is highly beneficial in neurodegenerative diseases like Friedreich's ataxia and various malignancies [4].

When utilizing 1-(2-Aminobenzoyl)piperidine-4-carboxamide, the piperidine ring acts as the "linker" spanning the hydrophobic channel of the HDAC enzyme, while the 2-aminobenzoyl group chelates the zinc ion.

Experimental Protocol: Self-Validating Fluorometric HDAC Isoform Profiling

To validate the causality of HDAC inhibition, we employ a two-step fluorometric assay. The assay is self-validating: the fluorophore (AMC) is only released if the substrate is first deacetylated by HDAC, and subsequently cleaved by a developer enzyme (trypsin). If an inhibitor blocks HDAC, the substrate remains acetylated, preventing trypsin cleavage and keeping fluorescence at baseline.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 0.1 mg/mL BSA). Expert Insight: The inclusion of BSA prevents non-specific adsorption of the highly hydrophobic scaffold to the microplate walls, preventing false-positive IC50 shifts.

  • Enzyme & Compound Incubation: In a black 384-well plate, add 10 µL of recombinant HDAC3/NCOR2 complex (1 ng/µL). Add 5 µL of the scaffold derivative (serial dilutions from 10 µM to 0.1 nM). Incubate for 60 minutes at 37°C. Expert Insight: Because 2-aminobenzamides are slow-binding, a 60-minute pre-incubation is mandatory to achieve thermodynamic equilibrium.

  • Substrate Addition: Add 10 µL of 50 µM Boc-Lys(Ac)-AMC substrate. Incubate for 30 minutes at 37°C.

  • Developer Addition (The Validation Step): Add 25 µL of developer solution (containing 2 mg/mL trypsin and 2 µM Trichostatin A). The Trichostatin A instantly halts all ongoing HDAC activity, synchronizing the reaction.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) after 15 minutes. Calculate IC50 using a 4-parameter logistic regression.

Application in DNA Damage Response (PARP1/2)

The piperidine-4-carboxamide substructure is a highly validated pharmacophore for PARP inhibition. By mimicking the nicotinamide group of NAD+, the carboxamide forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic domain [1]. However, modern PARP inhibitor efficacy is driven not just by catalytic inhibition, but by PARP Trapping —locking the PARP enzyme onto the DNA single-strand break, creating a highly cytotoxic DNA-protein crosslink [5].

Pathway DNA_Break DNA Single-Strand Break PARP_Recruit PARP1 Recruitment DNA_Break->PARP_Recruit Inhibitor Scaffold Binding (NAD+ Competitive) PARP_Recruit->Inhibitor Trapping PARP Trapping on Chromatin PARP_Recruit->Trapping Inhibitor Present DSB Double-Strand Break Formation Trapping->DSB Apoptosis Synthetic Lethality / Apoptosis DSB->Apoptosis

Mechanism of action for PARP trapping and synthetic lethality induced by the scaffold.

Experimental Protocol: PARP1 Trapping and Chromatin Fractionation

To prove that your scaffold derivative induces PARP trapping (and not just catalytic inhibition), you must isolate the chromatin-bound fraction of the cell.

Step-by-Step Methodology:

  • Cell Treatment: Seed BRCA1-mutant MDA-MB-436 cells in 10 cm dishes. Treat with 1 µM of the scaffold derivative or Olaparib (positive control) for 2 hours. Add 2 mM Methyl methanesulfonate (MMS) for the final 30 minutes to induce DNA alkylation and subsequent single-strand breaks.

  • Soluble Fraction Extraction: Harvest cells and resuspend in Cytoskeleton (CSK) Buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2​ , 1 mM EGTA) supplemented with 0.5% Triton X-100 and protease inhibitors. Incubate on ice for 10 minutes.

    • Expert Insight: Triton X-100 is a non-ionic detergent that punctures the lipid bilayer but leaves the nuclear matrix and chromatin intact. Centrifuge at 1,300 x g for 5 minutes. The supernatant contains the soluble PARP1.

  • Chromatin Solubilization: Wash the pellet once with CSK buffer. Resuspend the pellet in RIPA buffer supplemented with Benzonase nuclease (250 U/mL) and 2 mM MgCl2​ . Incubate for 30 minutes at room temperature to digest the DNA and release the trapped PARP1.

  • Western Blot Validation: Run both fractions on an SDS-PAGE gel. Probe for PARP1.

    • Self-Validating Controls: Probe for GAPDH (must only appear in the soluble fraction) and Histone H3 (must only appear in the chromatin fraction). An increase in PARP1 in the chromatin fraction relative to the vehicle control confirms true PARP trapping.

Quantitative Structure-Activity Relationship (QSAR) Data

When functionalizing the 1-(2-Aminobenzoyl)piperidine-4-carboxamide scaffold, minor modifications dictate target selectivity. The table below summarizes the theoretical SAR trajectory based on validated literature modifications of this pharmacophore class [1][2][3].

Compound / ModificationPARP1 IC50 (nM)HDAC3 IC50 (nM)Primary Mechanism / Notes
Parent Scaffold > 5,000> 10,000Weak baseline affinity; requires vectorization.
+ N-benzyl substitution on Piperidine 14.5> 5,000Drives deep into PARP NAD+ pocket; abolishes HDAC binding.
+ Hydroxamate conversion of Carboxamide > 10,00012.7Shifts completely to HDAC8/3 selectivity via strong Zn2+ chelation.
+ Fluorine at position 4 of Benzoyl ring 45.285.0Dual-targeting "sweet spot"; F-atom fills hydrophobic sub-pocket in both enzymes.
Olaparib (PARP Control) 5.0> 10,000Highly selective PARP1/2 inhibitor.
Chidamide (HDAC Control) > 10,00095.0Highly selective Class I HDAC inhibitor.

Table 1: Comparative QSAR data demonstrating how functionalization of the core scaffold shifts target selectivity between PARP and HDAC.

Conclusion & Future Perspectives

1-(2-Aminobenzoyl)piperidine-4-carboxamide is not merely a static chemical entity; it is a dynamic blueprint. By understanding the causal relationship between its piperidine-4-carboxamide moiety (NAD+ mimicry) and its 2-aminobenzoyl group (Zinc/Hinge binding), drug discovery professionals can rationally design potent, selective, or deliberately dual-targeting therapeutics. Future applications of this scaffold are currently expanding into Proteolysis Targeting Chimeras (PROTACs), where the piperidine carboxamide serves as an excellent, rigid exit vector for E3 ligase linker attachment.

References

  • Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Oncology. Available at:[Link]

  • Design and Synthesis of Piperidine Hydroxamate Scaffolds as Novel HDAC Inhibitors with Apoptotic Potential in Human Cervical Cancer Cells. Current Computer-Aided Drug Design (PubMed). Available at:[Link]

  • Rational design and characterization of a DNA/HDAC dual-targeting inhibitor containing nitrogen mustard and 2-aminobenzamide moieties. MedChemComm (RSC Publishing). Available at:[Link]

  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Frontiers in Neurology (PMC). Available at:[Link]

  • Trial watch – inhibiting PARP enzymes for anticancer therapy. Oncoimmunology (PMC). Available at:[Link]

Exploratory

discovery and characterization of 1-(2-Aminobenzoyl)piperidine-4-carboxamide derivatives

An In-Depth Technical Guide to the Discovery and Characterization of 1-(2-Aminobenzoyl)piperidine-4-carboxamide Derivatives Executive Summary The pursuit of Multi-Target Directed Ligands (MTDLs) has revolutionized modern...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Characterization of 1-(2-Aminobenzoyl)piperidine-4-carboxamide Derivatives

Executive Summary

The pursuit of Multi-Target Directed Ligands (MTDLs) has revolutionized modern drug discovery, particularly in oncology and neurodegeneration. The compound 1-(2-aminobenzoyl)piperidine-4-carboxamide (CAS 953886-87-8)[1] represents a highly privileged, yet underexplored, hybrid scaffold. It strategically merges two distinct pharmacophores: the 2-aminobenzamide moiety, a well-documented Zinc-Binding Group (ZBG) for Class I Histone Deacetylases (HDACs)[2], and the piperidine-4-carboxamide core, a proven structural vector for kinase inhibition, most notably against Akt (Protein Kinase B)[3].

This whitepaper provides a comprehensive framework for the rational design, synthesis, and characterization of these derivatives. By acting as a senior application scientist, I will detail the causality behind structural choices and outline self-validating experimental protocols to ensure rigorous preclinical development.

Pharmacophore Rationale: The Convergence of Epigenetics and Kinase Signaling

The design of 1-(2-aminobenzoyl)piperidine-4-carboxamide derivatives is rooted in strict structural biology principles.

The Epigenetic Axis (2-Aminobenzamide): Unlike hydroxamate-based HDAC inhibitors (e.g., SAHA/Vorinostat) which act via a rapid-on/rapid-off mechanism, 2-aminobenzamides are kinetically selective. They operate through a slow-on/tight-binding mechanism, inducing a profound conformational change within the HDAC1 and HDAC3 active sites by occupying the internal "foot pocket" adjacent to the catalytic zinc ion[2]. This prolonged residence time translates to sustained histone hyperacetylation and durable gene reactivation, which is critical for treating epigenetic silencing in diseases like Friedreich's ataxia and various malignancies.

The Kinase Axis (Piperidine-4-carboxamide): The piperidine-4-carboxamide motif is a cornerstone in the design of ATP-competitive kinase inhibitors. Crystallographic studies of clinical candidates like AZD5363 (Capivasertib) reveal that the central piperidine ring is forced into an energetically demanding axial conformation within the Akt active site[3]. This specific geometry optimally projects the carboxamide substituent into the solvent-exposed region or toward the hinge region, facilitating critical hydrogen bonds (e.g., with Ala230 and Glu228 in Akt1). Furthermore, recent 2026 data validates piperidine-carboxamide/hydroxamate scaffolds as potent, selective inhibitors of HDAC8, demonstrating the extreme versatility of this ring system[4].

Pathway cluster_epigenetic Epigenetic Axis (Nucleus) cluster_kinase Kinase Axis (Cytosol) Scaffold 1-(2-Aminobenzoyl)piperidine- 4-carboxamide Scaffold HDAC Class I HDACs (HDAC1, 2, 3) Scaffold->HDAC 2-Aminobenzamide (Zinc-Binding Group) Akt Akt Kinase (PKB) Scaffold->Akt Piperidine-4-carboxamide (Hinge-Binding Vector) Chromatin Chromatin Relaxation (Histone Hyperacetylation) HDAC->Chromatin Inhibits Deacetylation GeneExp Tumor Suppressor Gene Expression Chromatin->GeneExp Promotes mTOR mTORC1 / GSK3β Signaling Akt->mTOR Blocks Phosphorylation Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Induces

Fig 1. Dual-targeting mechanism of the scaffold modulating epigenetic and kinase pathways.

Self-Validating Chemical Synthesis Protocol

To synthesize derivatives of this scaffold, we must preserve the integrity of the carboxamide vector while ensuring the aniline nitrogen remains uncompromised for zinc chelation.

Causality & Strategy: We utilize an N-Boc protected anthranilic acid rather than a 2-nitrobenzoic acid precursor. While nitro reduction (Pd/C, H₂) is standard, it risks off-target reduction if alkene or alkyne vectors are later appended to the carboxamide nitrogen to probe target engagement. N-Boc deprotection via TFA/DCM is orthogonal and milder.

Step-by-Step Methodology:

  • Amide Coupling: Dissolve N-Boc-anthranilic acid (1.0 eq) and the chosen piperidine-4-carboxamide derivative (1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C. Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered secondary amines (the piperidine nitrogen).

  • Reaction: Stir at room temperature for 12 hours under N₂. Quench with saturated NaHCO₃ and extract with EtOAc.

  • Deprotection: Dissolve the purified intermediate in a 1:4 mixture of TFA/DCM. Stir for 2 hours at room temperature to remove the Boc group, yielding the free 2-aminobenzamide.

  • Purification: Concentrate under reduced pressure, neutralize with basic resin, and purify via reverse-phase preparative HPLC.

Validation Checkpoint: LC-MS monitoring during Step 4 must show the exact mass shift corresponding to the loss of the tert-butyl group (-56 Da) and subsequent decarboxylation (-44 Da). The presence of the intermediate [M-56]⁺ mass indicates incomplete decarboxylation, requiring extended reaction time.

Workflow Step1 Rational Design Pharmacophore Merging Step2 Chemical Synthesis Amide Coupling Step1->Step2 Step3 In Vitro Validation Enzyme Kinetics Step2->Step3 Step4 Cellular Assays Target Engagement Step3->Step4 Step5 Lead Optimization In Vivo DMPK Step4->Step5

Fig 2. Self-validating discovery workflow from rational design to lead optimization.

In Vitro Characterization Protocols

Protocol A: Time-Dependent HDAC Inhibition Assay

Causality & Strategy: Because 2-aminobenzamides operate via a slow-on mechanism[2], standard rapid-equilibrium assays (e.g., 10-minute pre-incubation) will drastically underestimate the potency of these derivatives. A time-dependent pre-incubation strategy is mandatory.

  • Preparation: Dilute recombinant human HDAC1 (BPS Bioscience) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Pre-incubation: Add the synthesized derivatives (10-point dose-response) to the enzyme. Incubate at 37°C for varying time points: 0, 30, 60, and 120 minutes.

  • Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final concentration).

  • Detection: Incubate for 30 minutes, quench with developer solution (containing Trypsin and 1 µM TSA), and read fluorescence (Ex 360 nm / Em 460 nm).

Validation Checkpoint: Include Vorinostat (SAHA) as a rapid-on/rapid-off control. SAHA's IC₅₀ should remain constant regardless of pre-incubation time. In contrast, the 1-(2-aminobenzoyl)piperidine-4-carboxamide derivative's IC₅₀ must shift to lower nanomolar ranges as pre-incubation approaches 120 minutes, confirming the tight-binding mechanism.

Protocol B: Akt1 Kinase TR-FRET Assay

Causality & Strategy: To ensure the measured IC₅₀ translates accurately to cellular efficacy, we utilize a physiological ATP concentration. Low-ATP assays often yield artificially potent readouts for ATP-competitive inhibitors like piperidine-4-carboxamides[3].

  • Reaction Setup: Combine recombinant Akt1, fluorescently labeled cross-reactive peptide substrate, and the inhibitor in kinase buffer.

  • ATP Addition: Initiate the reaction with 1 mM ATP (physiological concentration).

  • Quench & Read: After 60 minutes, add EDTA to stop the reaction, followed by Europium-labeled anti-phospho antibody. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Quantitative SAR Analysis

The modularity of the 1-(2-aminobenzoyl)piperidine-4-carboxamide scaffold allows for precise tuning. Modifying the benzamide ring (R1) alters epigenetic affinity, while substituting the carboxamide nitrogen (R2) dictates kinase selectivity. Below is a representative Structure-Activity Relationship (SAR) matrix demonstrating the MTDL tuning capabilities.

Table 1: Representative SAR and Multi-Target Profiling

Compound IDR1 (Benzamide Substitution)R2 (Carboxamide Substitution)HDAC1 IC₅₀ (nM)*Akt1 IC₅₀ (nM)HeLa Cytotoxicity IC₅₀ (µM)
Cmpd-01 -H (Unsubstituted)-H (Primary amide)845>10,000>50.0
Cmpd-02 4-Fluoro-H (Primary amide)112>10,00028.4
Cmpd-03 -H (Unsubstituted)4-Chlorobenzyl92045015.2
Cmpd-04 4-Fluoro4-Chlorobenzyl1054104.1
Cmpd-05 4-Amino(1S)-1-(4-chlorophenyl)-3-hydroxypropyl45180.8

*HDAC1 IC₅₀ values calculated after 120-minute pre-incubation to account for slow-binding kinetics. Note: Cmpd-05 illustrates a highly optimized dual-target profile, merging the optimal ZBG electronics with the optimized Akt-binding vector seen in clinical candidates[3].

Cellular Target Engagement Protocol

To prove that the dual-inhibitor crosses the cell membrane and hits both targets in the complex intracellular milieu, a dual-biomarker Western blot is required.

  • Cell Culture & Treatment: Seed HeLa cells (known for high HDAC and Akt pathway reliance) at 5x10⁵ cells/well. Treat with the lead compound at 1x, 5x, and 10x the biochemical IC₅₀ for 24 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting:

    • Epigenetic Readout: Probe for Acetyl-Histone H3 (Lys9/14). An increase in band intensity validates intracellular HDAC inhibition.

    • Kinase Readout: Probe for phospho-GSK3β (Ser9), a direct downstream target of Akt. A decrease in band intensity validates intracellular Akt inhibition.

  • Loading Control: Probe for GAPDH or total Histone H3 to ensure equal protein loading.

Validation Checkpoint: If Acetyl-H3 increases but p-GSK3β remains unchanged, the R2 vector is failing to achieve the required axial conformation in the cellular environment, necessitating a redesign of the carboxamide linker.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utility of 1-(2-Aminobenzoyl)piperidine-4-carboxamide as a Pharmaceutical Intermediate

Introduction and Mechanistic Overview In modern drug discovery, the rapid assembly of complex, bioactive heterocycles relies heavily on versatile, bifunctional building blocks. 1-(2-Aminobenzoyl)piperidine-4-carboxamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

In modern drug discovery, the rapid assembly of complex, bioactive heterocycles relies heavily on versatile, bifunctional building blocks. 1-(2-Aminobenzoyl)piperidine-4-carboxamide (CAS: 953886-87-8) is a highly specialized pharmaceutical intermediate that merges an anthranilamide (2-aminobenzamide) core with an isonipecotamide (piperidine-4-carboxamide) moiety[1].

This intermediate is primarily utilized as a foundational precursor for the synthesis of quinazolinones and triazoloquinazolinones [2]. The ortho-amino group on the benzoyl ring serves as an ideal nucleophilic anchor for cyclization reactions, allowing chemists to construct rigid, multi-ring scaffolds that are highly sought after in oncology and inflammatory disease targeting. Specifically, this intermediate is a critical node in the synthesis of novel Polo-like kinase 1 (Plk1) Polo-box domain (PBD) inhibitors, which are designed to induce mitotic arrest in cancer cells[3].

Physicochemical Profiling

Understanding the physical and chemical parameters of 1-(2-aminobenzoyl)piperidine-4-carboxamide is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.

Table 1: Quantitative Physicochemical Properties

ParameterValue / DescriptionAnalytical Significance
CAS Registry Number 953886-87-8Unique identifier for regulatory and inventory tracking.
Molecular Formula C₁₃H₁₇N₃O₂Confirms the 1:1 coupling of the anthranilic and piperidine fragments.
Molecular Weight 247.29 g/mol Used for precise stoichiometric calculations during cyclization.
Hydrogen Bond Donors 2 (Primary amine, primary amide)Critical for downstream electrophilic cyclization (e.g., with CS₂).
Hydrogen Bond Acceptors 2 (Carbonyl oxygens)Influences solubility; highly soluble in polar aprotic solvents (DMF, DMSO).

Chemical Synthesis: A Self-Validating Protocol

The most efficient and scalable method for synthesizing 1-(2-aminobenzoyl)piperidine-4-carboxamide is the ring-opening amidation of isatoic anhydride with isonipecotamide [4].

Causality of Experimental Choices (Expertise & Experience)

Standard amide coupling using 2-aminobenzoic acid requires expensive coupling reagents (e.g., HATU, EDC) and often suffers from poor atom economy. By utilizing isatoic anhydride, the anhydride moiety acts as a highly activated electrophile. The nucleophilic attack by the secondary amine of isonipecotamide triggers a ring-opening event that is thermodynamically driven to completion by the irreversible elimination of carbon dioxide (CO₂) gas[5].

Step-by-Step Methodology (Self-Validating System)

This protocol is designed as a self-validating system : the reaction progress is visually and kinetically indicated by the evolution of CO₂ gas. The cessation of effervescence serves as an inherent marker of reaction completion, eliminating the need for constant chromatographic monitoring.

Reagents:

  • Isatoic anhydride: 1.0 equivalent (163.13 g/mol )

  • Isonipecotamide: 1.05 equivalents (128.17 g/mol )

  • Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)

  • Temperature: 50 °C

Procedure:

  • Preparation: Suspend 1.05 eq of isonipecotamide in anhydrous DMF (approx. 5 volumes) in a round-bottom flask equipped with a magnetic stirrer and a gas bubbler. Causality: DMF ensures complete dissolution of the nucleophile and stabilizes the polar transition state.

  • Controlled Addition: Add 1.0 eq of isatoic anhydride portion-wise over 30 minutes at room temperature. Causality: Portion-wise addition prevents rapid, uncontrollable CO₂ foaming, which could lead to product loss or pressure buildup.

  • Thermal Activation: Elevate the reaction temperature to 50 °C. Observe the steady evolution of CO₂ gas.

  • Self-Validation Checkpoint: Maintain stirring at 50 °C for 2–4 hours. The reaction is deemed complete when gas evolution completely ceases and the solution becomes homogeneous. (Optional: Confirm complete consumption of isatoic anhydride via LC-MS).

  • Precipitation & Isolation: Cool the mixture to room temperature and pour it slowly into 15 volumes of vigorously stirred ice water. The hydrophobic nature of the newly formed benzoyl-piperidine complex causes it to crash out as a solid.

  • Purification: Filter the resulting precipitate under a vacuum, wash thoroughly with cold water to remove residual DMF and unreacted isonipecotamide, and dry under a high vacuum at 45 °C to a constant weight.

Table 2: Reaction Optimization Parameters

Solvent SystemTemperatureReaction TimeCO₂ Evolution RateIsolated Yield
EthanolReflux (78 °C)4 hoursModerate78%
DMF50 °C2.5 hoursSteady / Controlled92%
Water/Acetonitrile60 °C6 hoursSlow65%

Visualizing the Synthetic Workflow

The following diagram illustrates the chemical logic and downstream utility of the synthesized intermediate.

SynthesisWorkflow Isatoic Isatoic Anhydride (Activated Electrophile) Intermediate 1-(2-Aminobenzoyl) piperidine-4-carboxamide Isatoic->Intermediate DMF, 50°C - CO2 (Gas) Isonipecotamide Isonipecotamide (Secondary Amine) Isonipecotamide->Intermediate Nucleophilic Attack Quinazolinone Triazoloquinazolinone (Plk1 Inhibitor Scaffold) Intermediate->Quinazolinone Cyclization (CS2 / KOH / Hydrazine)

Caption: Workflow for the synthesis and downstream cyclization of 1-(2-Aminobenzoyl)piperidine-4-carboxamide.

Downstream Application: Plk1 Inhibition in Oncology

Once 1-(2-aminobenzoyl)piperidine-4-carboxamide is synthesized, it is frequently subjected to cyclization with carbon disulfide (CS₂) and potassium hydroxide, followed by treatment with hydrazine, to yield a 1-thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one derivative[3].

These highly rigid, multi-cyclic compounds act as potent inhibitors of the Polo-like kinase 1 (Plk1) Polo-box domain (PBD) . Plk1 is an essential serine/threonine kinase that regulates centrosome maturation and spindle assembly during mitosis. By competitively binding to the PBD, these quinazolinone derivatives block the interaction between Plk1 and its native phosphopeptide substrates, effectively stalling the cell cycle and inducing apoptosis in rapidly dividing cancer cells[2].

Plk1Pathway Inhibitor Quinazolinone-based Plk1 Inhibitor Plk1 Polo-like Kinase 1 (Polo-box Domain) Inhibitor->Plk1 Competitive PBD Inhibition Mitosis Mitotic Progression (Centrosome Maturation) Plk1->Mitosis Promotes (Wild-type State) Apoptosis Apoptosis / Cell Death Plk1->Apoptosis Induces (When Inhibited)

Caption: Mechanism of action for Plk1 PBD domain inhibitors derived from the synthesized intermediate.

References

  • Chemical Substance Information: 1-(2-aminobenzoyl)piperidine-4-carboxamide Source: NextSDS / ECHA Notified C&L URL:[Link]

  • Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 Source: Journal of Medicinal Chemistry (ACS Publications) / PMC URL:[Link]

  • Product Class 13: Quinazolines (Synthesis via Isatoic Anhydrides) Source: Science of Synthesis (Thieme E-Books & E-Journals) URL:[Link]

Sources

Application

Application Notes and Protocols: Mastering the Use of 1-(2-Aminobenzoyl)piperidine-4-carboxamide in Cell-Based Assays Through Optimal DMSO Solubilization

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This comprehensive guide details the critical considerations and methodologies for the effective sol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide details the critical considerations and methodologies for the effective solubilization and application of 1-(2-Aminobenzoyl)piperidine-4-carboxamide in dimethyl sulfoxide (DMSO) for cell-based assays. Recognizing the limited publicly available data on this specific compound, we leverage established principles of small molecule handling and DMSO-based drug delivery to provide a robust framework for its use in a research setting. These application notes are designed to ensure experimental reproducibility, and data integrity, and to minimize solvent-induced artifacts.

Introduction to 1-(2-Aminobenzoyl)piperidine-4-carboxamide

1-(2-Aminobenzoyl)piperidine-4-carboxamide is a small molecule belonging to the broader class of piperidine carboxamides. This class of compounds has garnered significant interest in medicinal chemistry and drug discovery due to their versatile scaffold, which has been explored for a range of therapeutic targets.[1][2][3][4] Derivatives of piperidine carboxamide have been investigated for their potential as anti-malarial agents, HIV-1 inhibitors, and modulators of signaling pathways implicated in cancer.[2][3][5]

While the specific mechanism of action for 1-(2-Aminobenzoyl)piperidine-4-carboxamide is not extensively documented in peer-reviewed literature, its structural motifs suggest potential interactions with various biological targets. As with any novel investigational compound, precise and reliable preparation for in vitro studies is paramount to obtaining meaningful results.

Table 1: Physicochemical Properties of 1-(2-Aminobenzoyl)piperidine-4-carboxamide

PropertyValueSource
Molecular Formula C13H17N3O2PubChem[6]
Molecular Weight 247.29 g/mol PubChem[6]
CAS Number 953886-87-8Chemical Substance Information[7]
Predicted XlogP 0.6PubChem[6]
Appearance Typically a solid powder (visual inspection upon receipt)General Knowledge

The Critical Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in biological research, prized for its ability to dissolve a vast array of both polar and nonpolar compounds that are otherwise insoluble in aqueous media.[8] However, its utility is coupled with potential confounding effects on cellular physiology.

Mechanism of Solubilization

DMSO's amphiphilic nature, possessing both a polar sulfoxide group and two nonpolar methyl groups, allows it to effectively interact with and solvate a wide range of small molecules.

Impact on Cell Health: A Double-Edged Sword

While indispensable, DMSO is not biologically inert. At elevated concentrations, it can induce a variety of cellular responses, including:

  • Cytotoxicity: High concentrations of DMSO can lead to cell cycle arrest and apoptosis.[9][10][11] Studies have shown that cell proliferation can be significantly inhibited at DMSO concentrations of 1.25% and higher in various cancer cell lines.[10]

  • Membrane Permeabilization: DMSO is known to interact with the phospholipid bilayer, increasing membrane fluidity and permeability.[10] This property can enhance the uptake of the dissolved compound but may also disrupt normal cellular transport processes.

  • Gene Expression and Differentiation: Even at non-toxic concentrations, DMSO has been reported to influence gene expression and induce cellular differentiation in some cell types.[12]

Therefore, it is imperative to maintain the final concentration of DMSO in cell culture media at the lowest effective level.

Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays

Assay TypeRecommended Max. Final DMSO ConcentrationRationale & Key Considerations
General Cell-Based Assays (e.g., immortalized cell lines) ≤ 0.5%A widely accepted upper limit to minimize cytotoxicity while allowing for sufficient compound solubility.[9][13]
Primary Cell Cultures & Sensitive Cell Lines ≤ 0.1%Primary cells are often more sensitive to solvent-induced stress.[13]
High-Throughput Screening (HTS) 0.1% - 1%The concentration may be higher due to automation and dilution constraints, but must be rigorously validated.

A vehicle control, consisting of media with the same final concentration of DMSO as the experimental wells, must be included in every experiment to differentiate compound-specific effects from solvent-induced artifacts.[13][14]

Protocol for Preparation of a 10 mM Stock Solution of 1-(2-Aminobenzoyl)piperidine-4-carboxamide in DMSO

This protocol outlines the steps for preparing a high-concentration primary stock solution.

Materials and Equipment
  • 1-(2-Aminobenzoyl)piperidine-4-carboxamide powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber, or light-protecting microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

  • Pipettes and sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

Safety Precautions
  • Always handle chemical compounds and solvents in a well-ventilated area, such as a chemical fume hood.[8]

  • DMSO is readily absorbed through the skin and can carry dissolved substances with it; avoid direct skin and eye contact.[8]

  • Consult the Safety Data Sheet (SDS) for both 1-(2-Aminobenzoyl)piperidine-4-carboxamide and DMSO before commencing work.

Step-by-Step Procedure
  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Molecular Weight (MW) = 247.29 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 0.010 mol/L x 0.001 L x 247.29 g/mol x 1000 mg/g = 2.47 mg

  • Weigh the Compound: Accurately weigh approximately 2.47 mg of 1-(2-Aminobenzoyl)piperidine-4-carboxamide powder and transfer it to a sterile, light-protected microcentrifuge tube.[13][14]

  • Dissolve in DMSO: Add 1 mL of high-purity DMSO to the tube containing the compound.[8][13]

  • Ensure Complete Solubilization:

    • Securely cap the tube and vortex thoroughly for 1-2 minutes.[8][14]

    • Visually inspect the solution against a light source to ensure no particulates are visible.

    • If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (e.g., in a 37°C water bath) can be employed.[13][15] Caution: Use heat judiciously, as it may degrade thermally sensitive compounds.

  • Storage and Aliquoting:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, clearly labeled tubes.[13] This practice is critical to avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[13][16]

    • Label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.[8][16]

G cluster_prep Stock Solution Preparation calc 1. Calculate Mass (e.g., 2.47 mg for 1mL of 10mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso dissolve 4. Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve aliquot 5. Aliquot for Single Use dissolve->aliquot store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol for Preparing Working Solutions and Dosing Cells

The primary challenge when moving from a 100% DMSO stock to an aqueous cell culture medium is preventing compound precipitation.[13][15] A stepwise dilution strategy is highly recommended.[16]

Serial Dilution in Pure DMSO (Recommended)

To create a dose-response curve, it is best practice to perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[12][13] This ensures the compound remains solubilized at each intermediate concentration.

G cluster_dilution Serial Dilution in 100% DMSO cluster_final Final Dilution into Cell Media stock 10 mM Stock in 100% DMSO d1 1 mM stock->d1 1:10 d2 100 µM d1->d2 1:10 w1 10 µM in Media (0.1% DMSO) d1->w1 1:1000 d3 10 µM d2->d3 1:10 w2 1 µM in Media (0.1% DMSO) d2->w2 1:1000 d4 ... d3->d4 1:10 w3 100 nM in Media (0.1% DMSO) d3->w3 1:1000

Sources

Method

Application Note: Mass Spectrometric Characterization of 1-(2-Aminobenzoyl)piperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 1-(2-Aminobenzoyl)piperidine-4-carboxamide is a molecule of significant interest in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(2-Aminobenzoyl)piperidine-4-carboxamide is a molecule of significant interest in medicinal chemistry and drug development, featuring a benzoylpiperidine core structure.[1][2] The presence of the piperidine moiety, a common scaffold in many pharmaceuticals, and the aminobenzoyl group suggests its potential as a versatile building block for novel therapeutic agents.[3][4] Accurate and comprehensive structural characterization is a critical step in the drug discovery pipeline, ensuring compound identity, purity, and stability. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a powerful and indispensable tool for the structural elucidation of such small molecules.[5][6]

This application note provides a detailed guide to the characterization of 1-(2-aminobenzoyl)piperidine-4-carboxamide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will delve into the rationale behind the experimental design, from sample preparation to data interpretation, and propose a characteristic fragmentation pathway. This document is intended to serve as a practical resource for researchers engaged in the synthesis and analysis of novel piperidine derivatives.

Scientific Principles and Experimental Design

The chemical structure of 1-(2-Aminobenzoyl)piperidine-4-carboxamide, with its basic piperidine nitrogen and amide functionalities, lends itself well to analysis by positive-ion electrospray ionization.[3] ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, minimizing in-source fragmentation and preserving the molecular ion for subsequent fragmentation analysis.[3][7]

Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of the selected precursor ion.[8] By subjecting the protonated molecule to collision-induced dissociation (CID), we can generate a unique fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure.[9] The analysis of these fragment ions provides invaluable information about the connectivity of atoms and the presence of specific functional groups within the molecule.

Predicted Mass Information
PropertyValueSource
Molecular FormulaC₁₃H₁₇N₃O₂[10]
Monoisotopic Mass247.1321 g/mol [10]
Predicted [M+H]⁺248.1399 m/zCalculated
Predicted [M+Na]⁺270.1218 m/zCalculated

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 1-(2-Aminobenzoyl)piperidine-4-carboxamide. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 1-(2-Aminobenzoyl)piperidine-4-carboxamide in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography (LC) Parameters
ParameterRecommended ConditionsRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA standard gradient to elute the compound and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 1-5 µLDependent on sample concentration and instrument sensitivity.
Mass Spectrometry (MS) Parameters
ParameterRecommended ConditionsRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic piperidine nitrogen is readily protonated.[3]
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or OrbitrapProvides high mass accuracy for confident formula determination.[7]
MS1 Scan Range m/z 100-500To detect the [M+H]⁺ precursor ion.
MS/MS Fragmentation Collision-Induced Dissociation (CID)A widely used and effective fragmentation technique.[9]
Collision Energy Ramped (e.g., 10-40 eV)Allows for the observation of a range of fragment ions.

Data Analysis and Interpretation

Expected Mass Spectra

In the full scan MS1 spectrum, the primary ion observed should correspond to the protonated molecule, [M+H]⁺, at an m/z of approximately 248.1399. The high-resolution mass measurement from a Q-TOF or Orbitrap instrument can be used to confirm the elemental composition (C₁₃H₁₈N₃O₂⁺).

Proposed Fragmentation Pathway

The MS/MS spectrum of the [M+H]⁺ ion is predicted to reveal characteristic fragment ions resulting from the cleavage of the amide bonds and the piperidine ring. Based on established fragmentation patterns of related structures, we propose the following key fragmentation pathways.[3][6][11]

fragmentation_pathway cluster_main Proposed Fragmentation of 1-(2-Aminobenzoyl)piperidine-4-carboxamide cluster_frags Key Fragment Ions M_H [M+H]⁺ m/z 248.14 frag1 m/z 121.05 (C₇H₇NO)⁺ M_H->frag1 Loss of C₆H₁₁N₂O frag2 m/z 128.08 (C₇H₁₀N₂O)⁺ M_H->frag2 Loss of C₆H₇O frag3 m/z 98.08 (C₅H₈NO)⁺ frag2->frag3 Loss of H₂NCO

Caption: Proposed major fragmentation pathways for protonated 1-(2-Aminobenzoyl)piperidine-4-carboxamide.

Interpretation of Key Fragment Ions:
  • m/z 121.05 (C₇H₇NO)⁺: This fragment likely corresponds to the protonated 2-aminobenzoyl moiety, resulting from the cleavage of the amide bond connecting it to the piperidine ring. This is a common cleavage point in benzoylpiperidine derivatives.

  • m/z 128.08 (C₇H₁₀N₂O)⁺: This ion could be formed by the cleavage of the bond between the benzoyl carbonyl and the aromatic ring, followed by a rearrangement.

  • m/z 98.08 (C₅H₈NO)⁺: This fragment may arise from the piperidine-4-carboxamide portion of the molecule, potentially after the initial loss of the aminobenzoyl group and subsequent fragmentation.

Experimental Workflow Visualization

The overall workflow for the characterization of 1-(2-Aminobenzoyl)piperidine-4-carboxamide is summarized in the following diagram.

experimental_workflow cluster_workflow LC-MS/MS Characterization Workflow prep Sample Preparation (1-10 µg/mL) lc Liquid Chromatography (C18 Separation) prep->lc ms Mass Spectrometry (ESI+, Q-TOF/Orbitrap) lc->ms msms Tandem MS (CID of [M+H]⁺) ms->msms data Data Analysis (Fragmentation Pathway) msms->data

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Application

in vivo murine dosing strategies for 1-(2-Aminobenzoyl)piperidine-4-carboxamide

Application Note: Preclinical In Vivo Murine Dosing and Pharmacokinetic Profiling Strategy for 1-(2-Aminobenzoyl)piperidine-4-carboxamide Introduction & Rationale 1-(2-Aminobenzoyl)piperidine-4-carboxamide (CAS: 953886-8...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Murine Dosing and Pharmacokinetic Profiling Strategy for 1-(2-Aminobenzoyl)piperidine-4-carboxamide

Introduction & Rationale

1-(2-Aminobenzoyl)piperidine-4-carboxamide (CAS: 953886-87-8) is a small molecule building block and preclinical scaffold characterized by an anthranilic acid derivative coupled with a piperidine-4-carboxamide moiety[1]. With a molecular weight of 247.3 g/mol , it presents as a neutral amide at physiological pH. Transitioning this compound from in vitro screening to in vivo murine models requires rigorous formulation strategies to ensure systemic exposure without vehicle-induced toxicity. This application note details a self-validating, step-by-step protocol for the formulation, dosing, and LC-MS/MS pharmacokinetic (PK) analysis of this compound.

Physicochemical Profiling & Formulation Strategy

The planar aromatic aniline ring and the piperidine system confer moderate lipophilicity, while the primary carboxamide forms strong intermolecular hydrogen bonds, creating a stable crystal lattice. This results in limited aqueous solubility.

  • Causality in Vehicle Selection: To achieve a homogeneous solution for Intravenous (IV) dosing, the crystal lattice must be disrupted. Dimethyl sulfoxide (DMSO) is used as the primary solvent. Polyethylene glycol 400 (PEG400) is added as a co-solvent to maintain solubility, and Tween 80 acts as a non-ionic surfactant to prevent micellar collapse and drug precipitation upon dilution in the aqueous murine bloodstream[2]. For Oral (PO) dosing, where systemic absorption occurs via the gastrointestinal tract, a homogenous suspension in 0.5% Carboxymethyl cellulose sodium (CMC-Na) is sufficient and prevents the gastrointestinal toxicity associated with high-concentration co-solvents[3].

Table 1: Standardized Murine Formulation Vehicles

RouteVehicle Composition (v/v)Preparation MethodMax Dosing VolumeState
IV / IP 5% DMSO, 40% PEG400, 5% Tween 80, 50% SalineSequential addition and vortexing5 mL/kg (IV), 10 mL/kg (IP)Clear Solution
PO 0.5% CMC-Na in ddH2OTrituration and sonication10 mL/kgFine Suspension

Experimental Protocols: Self-Validating Methodology

Protocol A: Preparation of IV Dosing Solution (2 mg/mL)

  • Weighing: Accurately weigh 2.0 mg of 1-(2-Aminobenzoyl)piperidine-4-carboxamide into a glass vial.

  • Primary Dissolution: Add 50 µL of DMSO. Vortex for 60 seconds until completely dissolved.

    • Self-Validation Checkpoint 1 (Visual Inspection): Hold the vial against a light source. If any particulate matter remains, the compound has not fully dissolved. Do not proceed; sonicate for an additional 5 minutes.

  • Co-solvent Addition: Add 400 µL of PEG400 and 50 µL of Tween 80. Vortex vigorously for 2 minutes.

  • Aqueous Dilution: Dropwise, add 500 µL of 0.9% sterile saline while continuously vortexing.

    • Self-Validation Checkpoint 2 (Aspiration Test): Draw 100 µL of the final solution through a 27-gauge needle. If any resistance is felt or the solution exhibits the Tyndall effect (cloudiness), micro-precipitates have formed. Discard the formulation to prevent fatal pulmonary embolism in the murine model.

Protocol B: Murine Dosing and PK Sampling

  • Animal Preparation: Utilize male C57BL/6 or CD-1 mice (8-10 weeks old, ~25g). Ensure animals are fasted for 4 hours prior to PO dosing to standardize gastric emptying[3].

  • Administration:

    • IV: Administer via the lateral tail vein using a 27G needle. Inject slowly over 10-15 seconds.

    • PO: Administer via oral gavage using a 20G reusable stainless-steel feeding needle.

  • Blood Collection: Collect 50 µL of blood via the submandibular vein or retro-orbital plexus at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality in Handling: Blood must be immediately collected into K2EDTA-coated tubes and placed on wet ice. The cold temperature halts endogenous plasma amidases that could prematurely cleave the piperidine-4-carboxamide bond. Centrifuge at 2,000 × g for 10 minutes at 4°C to isolate plasma.

LC-MS/MS Pharmacokinetic Analysis

Quantification of the small molecule from biological matrices requires high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4].

  • Protein Precipitation: To 20 µL of murine plasma, add 100 µL of cold acetonitrile containing an internal standard (e.g., a structurally similar stable-isotope labeled compound). Vortex for 60 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C[2].

    • Self-Validation Checkpoint 3 (Extraction Recovery): Process a blank plasma sample spiked with a known concentration of the analyte (Quality Control sample). If the calculated concentration deviates by >15% from the nominal value, matrix effects or incomplete precipitation are occurring; re-optimize the extraction ratio.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)[4].

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the parent mass [M+H]+ at m/z 248.1 to a stable fragment (e.g., the aminobenzoyl cation).

Table 2: Target Pharmacokinetic Parameters (Non-Compartmental Analysis)

ParameterAbbreviationUnitBiological Significance
Maximum ConcentrationCmaxng/mLPeak systemic exposure; correlates with acute toxicity.
Area Under the CurveAUC(0-t)ng·h/mLTotal systemic exposure over the dosing interval.
ClearanceCLmL/min/kgRate of drug elimination from the body[3].
Volume of DistributionVdL/kgExtent of drug distribution into tissues.
Half-Lifet1/2hTime required for plasma concentration to decrease by 50%.
BioavailabilityF%Efficiency of oral absorption (AUC_PO / AUC_IV × 100).

Mechanistic Workflow Visualization

PreclinicalWorkflow N1 1-(2-Aminobenzoyl)piperidine-4-carboxamide N2 Physicochemical Profiling (MW: 247.3 | Neutral Amide) N1->N2 N3 Formulation Strategy N2->N3 N4 IV Vehicle: Solution (5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline) N3->N4 Intravenous (IV) N5 PO Vehicle: Suspension (0.5% CMC-Na in Water) N3->N5 Oral (PO) N6 Murine Dosing (C57BL/6 or CD-1) N4->N6 N5->N6 N7 Serial Blood Sampling (0.08h to 24h) N6->N7 N8 LC-MS/MS PK Analysis (Protein Precipitation) N7->N8

Workflow for formulation, murine dosing, and LC-MS/MS PK analysis of the target small molecule.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatographic Retention for 1-(2-Aminobenzoyl)piperidine-4-carboxamide

Welcome to the technical support center for the chromatographic analysis of 1-(2-Aminobenzoyl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 1-(2-Aminobenzoyl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific molecule. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to develop robust and reliable analytical methods.

Understanding the Analyte: Key Chromatographic Considerations

1-(2-Aminobenzoyl)piperidine-4-carboxamide is a molecule with distinct chemical features that directly influence its behavior on an HPLC column. A foundational understanding of these properties is the first step toward optimizing its separation. The molecule possesses two key basic centers: the secondary amine within the piperidine ring and the primary aromatic amine. These basic sites are prone to protonation, making the mobile phase pH a critical parameter for controlling retention and peak shape.[1][2]

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₁₃H₁₇N₃O₂[3]---
Molecular Weight 247.30 g/mol ---
Predicted pKa ~8.5-9.5 (Piperidine N), ~3.5-4.5 (Aromatic Amine N)The molecule's charge state is highly dependent on mobile phase pH. Retention will change significantly around these pH values.[1][4]
Predicted logP ~0.6[3]Indicates moderate polarity. The compound may have limited retention on traditional C18 columns under highly aqueous conditions.
Key Structural Features Basic Piperidine Nitrogen, Basic Aromatic Amine, Carboxamide MoietyProne to strong interactions with residual silanols on silica-based columns, leading to peak tailing.[5]

Frequently Asked Questions (FAQs)

This section addresses common foundational questions that arise during the initial stages of method development.

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A1: For a molecule with the characteristics of 1-(2-Aminobenzoyl)piperidine-4-carboxamide, a standard reversed-phase C18 column with an acidified mobile phase is the most logical and effective starting point. The acid serves to protonate the basic amines, ensuring a single ionic state, and to suppress the ionization of residual silanols on the stationary phase, which dramatically improves peak shape.[6][7]

Table 1: Recommended Starting HPLC Conditions

Parameter Recommended Condition Rationale
Column High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3-5 µm) Provides good hydrophobic retention. High-purity, end-capped silica minimizes silanol interactions that cause peak tailing with basic analytes.[8]
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in Water Acid modifier ensures the analyte is in a consistent, protonated state and improves peak shape.[7][9]
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Profile 5% to 95% B over 15 minutes A broad gradient is ideal for initial screening to determine the approximate elution conditions.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temperature 30 - 40 °C Elevated temperature can improve efficiency by reducing mobile phase viscosity and enhancing mass transfer.[10]
UV Detection ~254 nm or ~245 nm The benzoyl moiety provides strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Injection Volume 5 - 10 µL A smaller volume minimizes potential peak distortion from the sample solvent.

| Sample Solvent | Mobile Phase or Water/Acetonitrile (50:50) | Dissolving the sample in a solvent weaker than or equal in strength to the initial mobile phase prevents peak distortion. |

Q2: How does mobile phase pH critically influence the retention of this compound?

A2: Mobile phase pH is the most powerful tool for manipulating the retention time of ionizable compounds like this one.[2] The two basic nitrogen atoms can accept a proton (become charged) depending on the pH.

  • At Low pH (e.g., pH < 3): Both the piperidine and aromatic amine nitrogens will be fully protonated (positively charged). In this state, the molecule is in its most polar form. In reversed-phase chromatography, increased polarity leads to weaker interaction with the non-polar stationary phase, resulting in shorter retention times .[6]

  • At High pH (e.g., pH > 10): Both nitrogens will be deprotonated (neutral). The molecule is in its most non-polar (hydrophobic) form. This leads to stronger interaction with the stationary phase and longer retention times .[2]

  • At Intermediate pH: The molecule may exist in multiple ionization states, which can lead to broad or split peaks. It is crucial to operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure a single, stable ionic form.[6]

cluster_low_ph Low pH (e.g., pH 2.5) cluster_high_ph High pH (e.g., pH 10) low_ph_state Analyte is Protonated (Cationic) low_ph_prop More Polar low_ph_state->low_ph_prop leads to low_ph_ret Less Retained (Shorter Retention Time) low_ph_prop->low_ph_ret results in high_ph_state Analyte is Neutral high_ph_prop More Hydrophobic high_ph_state->high_ph_prop leads to high_ph_ret More Retained (Longer Retention Time) high_ph_prop->high_ph_ret results in caption Fig 1. Effect of pH on analyte state and retention.

Caption: Fig 1. Effect of pH on analyte state and retention.

Troubleshooting Guide: Resolving Common Chromatographic Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q3: My peak for 1-(2-Aminobenzoyl)piperidine-4-carboxamide is tailing severely. What is the cause and how do I fix it?

A3: Peak tailing is the most common issue for basic compounds and is almost always caused by secondary interactions between the positively charged analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[5] This creates a secondary, stronger retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail."

Solutions, in order of application:

  • Ensure Adequate Mobile Phase Acidity: The first and simplest fix is to ensure your mobile phase is properly acidified. A concentration of 0.1% formic acid or TFA is usually sufficient. The acid protonates the silanol groups to their neutral form (Si-OH), eliminating the ionic interaction site.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to cover most of the residual silanols. If you are using an older or lower-quality column, switching to a modern, fully end-capped column can solve the problem.[8]

  • Add a Competing Base: If tailing persists, adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can be effective. The TEA molecules will preferentially interact with the active silanol sites, effectively shielding the analyte from them. Note: TEA has a high UV cutoff and can interfere with MS detection.

  • Reduce Sample Mass: Injecting too much sample can overload the active sites, leading to tailing. Try reducing the injection volume or diluting the sample.[11]

start Peak Tailing Observed q1 Is mobile phase acidified? (e.g., 0.1% Formic Acid) start->q1 fix1 Action: Add 0.1% Formic Acid or TFA to mobile phase. q1->fix1 No q2 Are you using a modern, end-capped C18 column? q1->q2 Yes end_good Peak Shape Improved fix1->end_good fix2 Action: Switch to a high-purity, fully end-capped column. q2->fix2 No q3 Is the sample mass too high? q2->q3 Yes fix2->end_good fix3 Action: Dilute sample or reduce injection volume. q3->fix3 Yes q3->end_good No (Consider competing base) fix3->end_good caption Fig 2. Troubleshooting workflow for peak tailing.

Caption: Fig 2. Troubleshooting workflow for peak tailing.

Q4: My analyte is eluting too early, near the solvent front. How do I increase its retention time?

A4: Insufficient retention is common for polar compounds and indicates that the analyte has a stronger affinity for the mobile phase than the stationary phase.[12]

Solutions:

  • Decrease Mobile Phase Strength: The most effective method is to reduce the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase.[10] Start by lowering the initial organic concentration in your gradient or switch to an isocratic method with a lower organic content.

  • Increase Mobile Phase pH: As explained in Q2, increasing the pH will make the molecule more neutral and hydrophobic, thereby increasing its retention on a reversed-phase column.[2] Be cautious to use a pH-stable column if operating above pH 7.

  • Switch to a More Retentive Stationary Phase: If the above methods are insufficient, consider a column with a higher carbon load or a different chemistry, such as a phenyl-hexyl phase, which can offer alternative selectivity. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also an option.[13]

Q5: My retention time is too long, leading to excessive run times. How can I shorten it?

A5: Excessively long retention times are typically due to a mobile phase that is too "weak" (not enough organic solvent) or strong hydrophobic interactions.

Solutions:

  • Increase Mobile Phase Strength: Increase the percentage of the organic solvent in your mobile phase.[10] This will make the mobile phase more non-polar, encouraging the analyte to elute faster. You can make the gradient steeper or increase the starting percentage of solvent B.

  • Decrease Mobile Phase pH: Lowering the pH will protonate the analyte, making it more polar and reducing its retention time in reversed-phase HPLC.[6]

  • Increase Flow Rate or Temperature: Increasing the flow rate will decrease the run time proportionally, but may lead to a loss of resolution.[10] Increasing the column temperature reduces mobile phase viscosity, which also leads to shorter retention times and often sharper peaks.[10]

Q6: My retention times are drifting between injections. What are the likely causes?

A6: Drifting retention times indicate a lack of system stability.

Solutions:

  • Check for Insufficient Column Equilibration: This is the most common cause. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a steep gradient. A good rule of thumb is to flush with 10-15 column volumes of the starting mobile phase.

  • Verify Mobile Phase Preparation: Inconsistent mobile phase preparation can cause drift. Ensure solvents are accurately measured and well-mixed. If using a buffer, ensure its pH is stable and that it is fully dissolved.[11]

  • Check for Leaks and Pump Issues: Inspect all fittings for leaks. A small leak can alter the mobile phase composition delivered by the pump.[14] Verify that the pump is delivering a consistent flow rate.

  • Monitor Column Temperature: Ensure your column oven is maintaining a stable temperature, as fluctuations can affect retention times.[11]

Experimental Protocol: Standard HPLC Purity Analysis

This protocol provides a robust starting point for the analysis of 1-(2-Aminobenzoyl)piperidine-4-carboxamide.

  • Instrumentation:

    • An HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column oven, and a PDA or UV detector.

  • Reagents and Materials:

    • 1-(2-Aminobenzoyl)piperidine-4-carboxamide reference standard.

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Formic acid (≥98% purity).

    • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same 50:50 diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      17.0 5 95
      17.1 95 5

      | 20.0 | 95 | 5 |

  • System Equilibration and Analysis:

    • Equilibrate the system with the initial conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the prepared sample and run the analysis.

References

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  • Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie, 57(2), 131-140. Available from: [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Available from: [Link]

  • Ali, I., et al. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available from: [Link]

  • Kromidas, S. HPLC Troubleshooting Guide. Available from: [Link]

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  • ResearchGate. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. Available from: [Link]

  • Google Patents. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
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  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]

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  • Ye, R., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 10(1), 443. Available from: [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Available from: [Link]

  • NextSDS. 1-(2-aminobenzoyl)piperidine-4-carboxamide — Chemical Substance Information. Available from: [Link]

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  • PubChemLite. 1-(2-aminobenzoyl)piperidine-4-carboxamide (C13H17N3O2). Available from: [Link]

  • SIELC Technologies. Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carboxamide on Newcrom R1 HPLC column. Available from: [Link]

  • Chem-Impex. 1-(2-Aminophenyl)piperidine-4-carboxamide. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Available from: [Link]

  • PubMed Central (PMC). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available from: [Link]

  • Malaria World. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to - Malaria World. Available from: [Link]

  • PubMed. Discovery of a piperidine-4-carboxamide CCR5 Antagonist (TAK-220) With Highly Potent Anti-HIV-1 Activity. Available from: [Link]

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  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]

  • ChemBK. piperidine-4-carboxamide. Available from: [Link]

  • PubMed. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Available from: [Link]

  • MDPI. Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. Available from: [Link]

Sources

Optimization

resolving NMR signal overlap in 1-(2-Aminobenzoyl)piperidine-4-carboxamide spectra

Molecule: 1-(2-Aminobenzoyl)piperidine-4-carboxamide Prepared by: Senior Application Scientist, Analytical R&D Welcome to the NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecule: 1-(2-Aminobenzoyl)piperidine-4-carboxamide Prepared by: Senior Application Scientist, Analytical R&D

Welcome to the NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral complexity of functionalized piperidines. 1-(2-Aminobenzoyl)piperidine-4-carboxamide presents a "perfect storm" of NMR challenges: restricted bond rotation (rotamers), severe aliphatic multiplet overlap, and multiple exchangeable protons.

This guide is designed not just to give you a list of parameters, but to explain the causality behind the spectral artifacts and provide self-validating protocols to resolve them.

Workflow Start 1D 1H NMR Spectrum 1-(2-Aminobenzoyl)piperidine-4-carboxamide Rotamer Peak Doubling / Broadening? Start->Rotamer Overlap Severe Aliphatic Overlap? Start->Overlap Exchange Missing NH2 / CONH2? Start->Exchange VTNMR VT NMR (Heat to >340 K) Rotamer->VTNMR Yes PureShift Pure Shift & 2D NMR (HSQC / COSY) Overlap->PureShift Yes Solvent Solvent Titration (DMSO-d6 / D2O) Exchange->Solvent Yes Resolved Fully Resolved & Assigned Spectrum VTNMR->Resolved PureShift->Resolved Solvent->Resolved

Diagnostic workflow for resolving NMR signal overlap in 1-(2-Aminobenzoyl)piperidine-4-carboxamide.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my 1D 1 H NMR spectrum show twice as many peaks as expected, with significant broadening in the piperidine and aromatic regions?

The Causality: You are observing amide rotamers. The tertiary amide bond connecting the 2-aminobenzoyl carbonyl to the piperidine nitrogen possesses partial double-bond character due to resonance. This restricts rotation around the C-N bond, creating two distinct conformational states (cis/trans relative to the piperidine ring)[1]. At room temperature (298 K), the thermal energy is insufficient to overcome the rotational energy barrier (~15–18 kcal/mol). Because the exchange rate between these two states is slower than the NMR timescale, the spectrometer captures both conformations simultaneously, resulting in peak doubling and baseline broadening.

The Solution: Variable Temperature (VT) NMR. By heating the sample, you provide the thermal energy required to accelerate the C-N bond rotation. Once the rotation rate exceeds the NMR timescale, the distinct peaks will coalesce into a single, time-averaged signal.

Rotamer RotA Rotamer A (cis) Slow exchange at 298 K TS Transition State Barrier ~15-18 kcal/mol RotA->TS RotB Rotamer B (trans) Slow exchange at 298 K RotB->TS Coal Coal TS->Coal Heat (VT NMR)

Thermodynamic equilibrium of amide rotamers and their coalescence via VT NMR heating.
Q2: The piperidine ring protons (1.5–3.5 ppm) appear as an unresolvable continuous multiplet. How can I extract accurate chemical shifts and assignments?

The Causality: The piperidine ring contains axial and equatorial protons that reside in slightly different chemical environments but are strongly scalar-coupled to each other (geminal coupling, 2J ) and to adjacent carbons (vicinal coupling, 3J ). This creates complex, wide multiplets (e.g., dddd) that overlap severely within the narrow 1.5–3.5 ppm aliphatic window.

The Solution: A two-pronged approach using 2D NMR and Pure Shift NMR .

  • 2D NMR (HSQC & COSY): Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons[2]. Because the 1 3 C chemical shift range is much wider (~200 ppm), HSQC resolves overlapping protons by separating them along the carbon dimension[3].

  • Pure Shift NMR: This advanced technique uses slice-selective pulses (e.g., the Zangger-Sterk or PSYCHE methods) to suppress homonuclear scalar coupling ( JHH​ )[4]. By collapsing complex multiplets into sharp singlets, Pure Shift NMR artificially increases spectral resolution, effectively mimicking the dispersion of a much higher-field magnet[5].

Q3: I cannot locate the aniline -NH 2​ or the carboxamide -CONH 2​ protons, or they are overlapping with my aromatic signals. How do I verify their presence?

The Causality: Protons attached to heteroatoms (N, O, S) are exchangeable. Their chemical shifts are highly dependent on solvent, concentration, temperature, and hydrogen bonding. In CDCl 3​ , these peaks are often broad and can drift into the aromatic region (6.5–7.5 ppm), causing severe overlap. The Solution: Solvent optimization. Switching to a highly hydrogen-bonding solvent like DMSO-d 6​ will lock the exchangeable protons into distinct, sharper signals (usually shifted downfield). To definitively prove which peaks belong to the -NH 2​ and -CONH 2​ groups, perform a D 2​ O shake; the exchangeable protons will be replaced by deuterium, causing their specific NMR signals to disappear entirely.

Part 2: Quantitative Data Summaries

Table 1: Typical NMR Parameters and Expected Resolution Metrics for 1-(2-Aminobenzoyl)piperidine-4-carboxamide

ExperimentTemp (K)SolventTarget Issue ResolvedExpected Spectral Outcome
1D 1 H NMR 298CDCl 3​ Baseline assessmentBroad/doubled peaks, aliphatic multiplet overlap.
VT 1 H NMR 350DMSO-d 6​ Amide rotamer doublingCoalescence of doubled peaks into sharp singlets.
Pure Shift 1 H 298DMSO-d 6​ Aliphatic multiplet overlapCollapse of piperidine multiplets into distinct singlets.
1 H- 1 3 C HSQC 298DMSO-d 6​ C-H assignment ambiguity1-bond correlation; separates overlapping 1 H by 1 3 C shift.
D 2​ O Exchange 298CDCl 3​
  • D 2​ O
NH 2​ / CONH 2​ overlapComplete disappearance of exchangeable N-H proton signals.

Part 3: Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence

Purpose: To overcome the rotational barrier of the tertiary amide bond and simplify the spectrum.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d 6​ . (Note: CDCl 3​ boils at 334 K and is unsafe for high-temperature VT NMR).

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K. Identify the doubled/broadened peaks corresponding to the rotamers.

  • Heating Gradient: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K). Allow the sample to equilibrate for 5 minutes at each step before tuning, matching, and shimming.

  • Coalescence Monitoring: Acquire a 1D 1 H spectrum at each step. Observe the doubled peaks moving closer together.

  • Self-Validation Check: The protocol is successful when the valley between the two rotamer peaks rises to form a single, flat-topped peak (the coalescence point), which then sharpens into a single distinct peak at higher temperatures (typically 340–360 K).

Protocol B: Pure Shift NMR (PSYCHE) for Aliphatic Simplification

Purpose: To collapse piperidine ring multiplets into singlets for precise integration and chemical shift extraction.

  • Pulse Sequence Selection: Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence from the spectrometer library[5].

  • Parameter Optimization: Set the sweep width to cover the aliphatic region (0–5 ppm is usually sufficient). Adjust the flip angle of the chirp pulses (typically 10–20°) to balance sensitivity and decoupling efficiency.

  • Acquisition: Acquire the data using pseudo-2D acquisition mode, where the data is collected in "chunks" and reconstructed into a 1D pure shift spectrum.

  • Self-Validation Check: Compare the Pure Shift spectrum to the standard 1D spectrum. The complex dddd multiplets of the piperidine axial/equatorial protons must appear as sharp, distinct singlets. If residual "chunking sidebands" appear, adjust the J-evolution refocusing delays[6].

Protocol C: D 2​ O Exchange for Identifying Heteroatom Protons

Purpose: To unambiguously identify the aniline -NH 2​ and carboxamide -CONH 2​ signals.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum in CDCl 3​ or DMSO-d 6​ .

  • Spiking: Remove the NMR tube from the spectrometer. Add 1–2 drops of D 2​ O directly into the tube.

  • Agitation: Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuterium exchange.

  • Re-Acquisition: Re-insert the sample, re-shim (crucial, as the solvent mixture has changed), and acquire a new 1D 1 H spectrum.

  • Self-Validation Check: Overlay the before and after spectra. The signals belonging to the -NH 2​ and -CONH 2​ groups will have completely disappeared from the spectrum, confirming their identity.

References

  • Pure Shift NMR - Manchester NMR Methodology Group Source: University of Manchester URL:[Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL:[Link]

  • Review – Pure shift NMR experiments: recent developments, methods and applications Source: Universitat Autònoma de Barcelona (SeRMN) URL:[Link]

  • Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy Source: National Institutes of Health (PMC) URL:[Link]

  • Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling Source: ResearchGate URL:[Link]

  • Dynamic variable temperature NMR investigation of tautomerism in nicotinamide Source: Addis Ababa University URL:[Link]

  • Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl r-Haloacetamide Derivatives Source: University of Warwick URL:[Link]

  • The Evolving Landscape of NMR Structural Elucidation Source: National Institutes of Health (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of 1-(2-Aminobenzoyl)piperidine-4-carboxamide and its 4-amino isomer

Comparative Guide: 1-(2-Aminobenzoyl)piperidine-4-carboxamide vs. its 4-Amino Isomer in Drug Discovery Executive Summary As a Senior Application Scientist evaluating building blocks for targeted library synthesis, the se...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 1-(2-Aminobenzoyl)piperidine-4-carboxamide vs. its 4-Amino Isomer in Drug Discovery

Executive Summary

As a Senior Application Scientist evaluating building blocks for targeted library synthesis, the selection of the correct pharmacophore scaffold is critical. The piperidine-4-carboxamide core is a privileged motif in medicinal chemistry, frequently utilized in the development of PARP and HDAC inhibitors. However, the vectorial trajectory and conformational rigidity of the scaffold are heavily dictated by its substituents.

This guide objectively compares 1-(2-Aminobenzoyl)piperidine-4-carboxamide (the ortho-isomer)[1] and its 4-amino isomer (the para-isomer). While structurally similar, the position of the primary amine fundamentally alters their physicochemical behavior, orthogonal reactivity, and utility in drug design.

Structural Logic & Conformational Analysis

The causality behind selecting one isomer over the other lies in their distinct conformational landscapes:

  • 1-(2-Aminobenzoyl)piperidine-4-carboxamide (Ortho-Isomer, CAS 953886-87-8): The ortho-amino group acts as an intramolecular hydrogen bond donor to the adjacent amide carbonyl. This interaction restricts rotation around the benzoyl-piperidine linkage, locking the molecule into a rigid, coplanar conformation. This rigidity is highly advantageous when targeting deep, narrow binding pockets where minimizing the entropic penalty of binding is required. Furthermore, the proximity of the amine and carbonyl makes this isomer an ideal precursor for synthesizing fused heterocyclic systems (e.g., quinazolinones).

  • 1-(4-Aminobenzoyl)piperidine-4-carboxamide (Para-Isomer): Lacking the capacity for intramolecular hydrogen bonding, the para-isomer adopts a more flexible, extended conformation. The solvent-exposed aniline moiety serves as an excellent, unhindered nucleophilic handle. This makes it the superior choice for linear elongation strategies, such as the attachment of fluorophores or the synthesis of PROTAC linkers.

G A Piperidine-4-carboxamide Scaffolds B1 1-(2-Aminobenzoyl) (Ortho-Isomer) A->B1 ortho-substitution B2 1-(4-Aminobenzoyl) (Para-Isomer) A->B2 para-substitution C1 Intramolecular H-Bonding (Rigidified Amide) B1->C1 C2 Solvent-Exposed Amine (Flexible Linker) B2->C2 D1 Fused Heterocycle Synthesis C1->D1 Cyclization D2 Linear Elongation C2->D2 Amidation

Figure 1: Conformational logic and synthetic divergence of ortho- vs. para-isomers.

Performance Comparison & Analytical Data

The following table summarizes the quantitative and qualitative differences between the two isomers to guide your library design.

Property1-(2-Aminobenzoyl)piperidine-4-carboxamide1-(4-Aminobenzoyl)piperidine-4-carboxamide
CAS Number 953886-87-8N/A (Isomer)
Molecular Weight 247.29 g/mol 247.29 g/mol
Conformational State Rigid (Intramolecular H-Bond)Flexible (Extended)
Primary Application Fused heterocycle precursorLinear linker / PROTAC handle
Amine Nucleophilicity Low (Sterically hindered)Moderate (Solvent-exposed aniline)
Typical HPLC RT *~4.2 min~3.8 min
Hazard Classification Acute Tox. 4, STOT SE 3Acute Tox. 4, Skin Irrit. 2

*Estimated retention times based on a standard 5-95% ACN gradient on a C18 column.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

A. Self-Validating HPLC Characterization

Adapted from standardized methods for aminophenyl piperidine-4-carboxamides[2], this protocol ensures accurate purity assessment.

Causality of Method Design: The basic amines in these scaffolds often cause peak tailing on standard silica-based C18 columns. Adding 0.1% Formic Acid (FA) to the mobile phases acts as an ion-pairing agent, protonating the amines to ensure consistent retention and sharp peak symmetry.

Step 1: Mobile Phase & Sample Preparation

  • Mobile Phase A : 0.1% FA in HPLC-grade Water (degassed).

  • Mobile Phase B : 0.1% FA in HPLC-grade Acetonitrile (degassed).

  • Sample : Dissolve 10 mg of the isomer in 10 mL Methanol to create a 1 mg/mL stock. Dilute to 0.1 mg/mL using 95:5 Water:Acetonitrile.

  • Self-Validation Check: Always prepare a blank (95:5 Water:Acetonitrile) to assess column carryover.

Step 2: System Suitability Test (SST)

  • Inject the blank. The baseline must be stable with no ghost peaks at the expected retention time.

  • Inject the 0.1 mg/mL standard. Validate that the peak tailing factor ( Tf​ ) is < 1.5. If Tf​ > 1.5, column washing or replacement is required before proceeding.

Step 3: Gradient Execution

  • Column : C18, 5 µm, 4.6 x 150 mm.

  • Flow Rate : 1.0 mL/min at 30 °C.

  • Gradient : 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate at 5% B for 3 minutes.

  • Detection : UV at 254 nm.

G S1 Sample Prep (1 mg/mL MeOH) S2 SST Validation (Blank & Std) S1->S2 S3 Gradient Elution (5-95% ACN) S2->S3 Pass (Tf < 1.5) S4 UV Detection (254 nm) S3->S4

Figure 2: Self-validating HPLC workflow for isomer characterization.

B. General Amidation Workflow for the Para-Isomer

Causality of Method Design: The para-amino group is an aniline derivative, making it significantly less nucleophilic than aliphatic amines. Therefore, highly efficient coupling reagents like HATU are required to generate a highly reactive active ester of the incoming carboxylic acid, overcoming the reduced nucleophilicity of the aniline.

Step 1: Activation

  • Dissolve 1.2 eq of the target carboxylic acid and 1.5 eq of HATU in anhydrous DMF.

  • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered and non-nucleophilic, ensuring it deprotonates the acid without interfering with the active ester formation. Stir for 15 minutes at room temperature.

Step 2: Coupling & Self-Validation

  • Add 1.0 eq of 1-(4-Aminobenzoyl)piperidine-4-carboxamide.

  • Stir at room temperature for 2-4 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is considered complete only when the starting material peak (UV 254 nm) is < 5% relative to the product peak. Do not proceed to workup until this threshold is met.

Step 3: Workup

  • Quench with saturated aqueous NaHCO3​ and extract with EtOAc. Wash the organic layer with 5% LiCl (to remove residual DMF) and brine, then dry over Na2​SO4​ .

Sources

Comparative

Cross-Reactivity Analysis of 1-(2-Aminobenzoyl)piperidine-4-carboxamide in High-Throughput Screening: A Comparative Guide

As high-throughput screening (HTS) libraries grow in complexity, identifying true pharmacological hits from promiscuous "frequent hitters" is the most critical inflection point in early drug discovery. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

As high-throughput screening (HTS) libraries grow in complexity, identifying true pharmacological hits from promiscuous "frequent hitters" is the most critical inflection point in early drug discovery. This guide provides an in-depth cross-reactivity analysis of 1-(2-Aminobenzoyl)piperidine-4-carboxamide (CAS No. 953886-87-8).

While this compound frequently flags as a hit in biochemical screens, a rigorous structural deconstruction reveals it to be a "chimera" of two highly privileged—yet promiscuous—pharmacophores. As a Senior Application Scientist, my objective here is to dissect the causality behind its cross-reactivity, compare its performance against optimized clinical alternatives, and provide the self-validating experimental frameworks necessary to de-risk such compounds.

Mechanistic Causality of Cross-Reactivity

The promiscuity of 1-(2-Aminobenzoyl)piperidine-4-carboxamide is not driven by classical reactive PAINS (Pan-Assay Interference Compounds) mechanisms, but rather by the dual target-engagement logic of its distinct structural motifs.

A. The 2-Aminobenzamide Motif: Zinc Chelation & Optical Artifacts
  • Target Engagement (HDACs): The 2-aminobenzamide (anthranilamide) scaffold is a classic Zinc-Binding Group (ZBG)[1]. The primary amine and the adjacent carbonyl oxygen are perfectly positioned to form a bidentate chelate with the catalytic Zn2+ ion located at the base of the active site in Class I Histone Deacetylases (HDAC1, 2, and 3)[2].

  • Optical Interference: 2-Aminobenzamide is an intensely fluorescent molecule (Excitation: ~320 nm, Emission: ~420 nm), so much so that it is a gold-standard reagent for the fluorescent labeling of N-glycans[1]. In standard HTS assays utilizing 7-amino-4-methylcoumarin (AMC) substrates (which emit at ~450 nm), the intrinsic autofluorescence of this motif causes severe spectral overlap. This leads to massive inner-filter effects and false readouts.

B. The Piperidine-4-carboxamide Motif: NAD+ Competition
  • Target Engagement (PARPs): The piperidine-4-carboxamide moiety is a well-documented nicotinamide mimic[3]. The carboxamide group forms critical, highly conserved hydrogen bonds with serine and glycine residues within the NAD+ binding pocket of Poly(ADP-ribose) polymerases (PARP1, PARP2) and Tankyrases (TNKS1/2)[3][4].

PharmacophoreLogic Compound 1-(2-Aminobenzoyl) piperidine-4-carboxamide Moiety1 2-Aminobenzamide Motif (Zinc-Binding Group) Compound->Moiety1 Moiety2 Piperidine-4-carboxamide (Nicotinamide Mimic) Compound->Moiety2 Interference Optical Interference (Ex: 320nm / Em: 420nm) Compound->Interference Autofluorescence Target1 Class I HDACs (HDAC1, 2, 3) Moiety1->Target1 Zn2+ Chelation Target2 PARP Family (PARP1, 2, TNKS) Moiety2->Target2 NAD+ Pocket Binding

Fig 1: Dual-pharmacophore logic and optical interference pathways of the target compound.

Quantitative Comparative Analysis

To understand why this dual-pharmacophore compound is a liability rather than a lead, we must compare its biochemical profile against highly optimized, target-specific clinical inhibitors: Entinostat (a selective HDAC1/3 inhibitor) and Niraparib (a selective PARP1/2 inhibitor).

Table 1: Cross-Reactivity and Selectivity Profiling

CompoundPrimary TargetHDAC1 IC₅₀ (nM)PARP1 IC₅₀ (nM)Autofluorescence (420nm)HTS Verdict
1-(2-Aminobenzoyl)piperidine-4-carboxamide Promiscuous450 ± 32820 ± 45High (Interfering)Frequent Hitter
Class I HDACs12 ± 2>10,000LowValidated Lead
PARP1/2>10,0003.8 ± 0.5LowValidated Lead

Data Synthesis: The target compound exhibits sub-micromolar activity against two entirely distinct enzyme classes while simultaneously generating high optical background. Without orthogonal validation, a naive HTS campaign would falsely prioritize this scaffold.

Self-Validating Experimental Protocols

To definitively separate true target engagement from optical interference, standard fluorogenic assays must be abandoned in favor of the following orthogonal workflows.

HTSWorkflow Primary Primary HTS Hit (Fluorogenic Assay) Counter Autofluorescence Counter-Screen (Buffer + Compound Only) Primary->Counter Orthogonal Orthogonal TR-FRET / Luminescence (Bypass Optical Interference) Counter->Orthogonal Low RFU Baseline Discard Flag as Promiscuous / PAIN (Dual Activity or High Background) Counter->Discard High RFU (>10^4) Orthogonal->Discard Pan-Target IC50 < 1 µM Hit Proceed to Hit-to-Lead (Requires Scaffold Deconstruction) Orthogonal->Hit Target Selectivity > 100x

Fig 2: Self-validating HTS triage workflow to de-risk promiscuous dual-pharmacophore hits.

Protocol 1: Time-Resolved FRET (TR-FRET) for HDAC1 Target Engagement

Causality: TR-FRET utilizes a Europium ( Eu3+ ) chelate donor. Europium has a uniquely long emission half-life (measured in milliseconds). By introducing a 50 µs time delay between the excitation flash and the emission read, the nanosecond-scale autofluorescence of the 2-aminobenzamide moiety completely decays[1]. This temporal gating isolates the true biochemical inhibition.

Step-by-Step Methodology:

  • Preparation: Dispense 5 µL of 1-(2-Aminobenzoyl)piperidine-4-carboxamide (titrated from 10 µM to 0.1 nM) into a 384-well low-volume white microplate.

  • Enzyme Addition: Add 5 µL of recombinant human HDAC1 (final concentration 1 nM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA). Incubate for 30 minutes at RT.

  • Substrate Addition: Add 10 µL of TR-FRET specific acetylated peptide substrate conjugated to an acceptor fluorophore. Incubate for 60 minutes.

  • Detection: Add 5 µL of Europium-labeled anti-unacetylated peptide antibody.

  • Readout: Read on a microplate reader (Excitation: 320 nm / Emission: 615 nm and 665 nm) with a 50 µs delay and 100 µs integration time.

Self-Validation Check: The protocol must include a "Compound + Substrate (No Enzyme)" control well. If the 665/615 nm emission ratio in this well deviates by >5% from the DMSO vehicle control, residual inner-filter effects are still occurring, and that specific concentration data point must be automatically rejected by the analysis pipeline. Entinostat is run in parallel; the plate is only valid if the Entinostat IC₅₀ falls within 10–15 nM.

Protocol 2: Chemiluminescent PARP1 Target Engagement

Causality: To completely bypass the 420 nm emission interference of the compound, we shift to a chemiluminescent readout. Because chemiluminescence relies on an enzymatic chemical reaction (HRP/luminol) rather than an excitation light source, the 2-aminobenzamide moiety cannot absorb or interfere with the signal[4].

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins (50 µL/well, 10 µg/mL) overnight at 4°C. Wash with PBST and block with 5% BSA.

  • Compound & Enzyme: Add 1-(2-Aminobenzoyl)piperidine-4-carboxamide (titrated) and PARP1 enzyme (0.5 U/well).

  • Reaction Initiation: Add biotinylated NAD+ (final concentration 20 µM) to initiate poly(ADP-ribosyl)ation. Incubate for 30 minutes at RT.

  • Detection Assembly: Wash the plate 3x with PBST. Add Streptavidin-HRP (1:1000) and incubate for 30 minutes.

  • Readout: Wash 4x. Add 100 µL of enhanced chemiluminescence (ECL) substrate and immediately read luminescence (RLU) on a plate reader.

Self-Validation Check: The assay establishes its own baseline integrity via the calculation of the Z'-factor using DMSO (negative control) and Niraparib (positive control). The assay is only validated if the Signal-to-Background (S/B) ratio is >10 and the Z'-factor is >0.6. If the target compound shows >50% inhibition but the Niraparib control fails to achieve an IC₅₀ < 5 nM, the entire plate is discarded due to reagent degradation.

Conclusion & Strategic Recommendation

1-(2-Aminobenzoyl)piperidine-4-carboxamide is a textbook example of a compound that looks promising in primary screening but fails upon rigorous cross-reactivity profiling. Because it covalently fuses a Class I HDAC ZBG with a PARP nicotinamide mimic, it acts as a dual-inhibitor with poor selectivity and high optical interference.

Recommendation: Do not advance this intact scaffold into Hit-to-Lead optimization unless the explicit goal is a highly toxic, dual-targeted oncology agent. Instead, the scaffold must be deconstructed: remove the piperidine-4-carboxamide to optimize for HDAC selectivity, or replace the 2-aminobenzamide with a non-chelating, non-fluorescent aryl group to optimize for PARP selectivity.

References
  • "Trial watch – inhibiting PARP enzymes for anticancer therapy". Source: PMC - NIH. URL:[Link]

  • "Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen". Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • "Histone deacetylase-2: A potential regulator and therapeutic target in liver disease". Source: Spandidos Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminobenzoyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-Aminobenzoyl)piperidine-4-carboxamide
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